molecular formula C20H17ClN2O2 B168533 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone CAS No. 135127-46-7

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Katalognummer: B168533
CAS-Nummer: 135127-46-7
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: VVCXACYNOIORRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCXACYNOIORRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135127-46-7
Record name 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of Amino-Naphthoquinones for Leukemia Treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of amino-naphthoquinones in the context of leukemia treatment.

Technical Whitepaper | Drug Discovery & Chemical Biology Series

Executive Summary

The clinical management of Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) is increasingly challenged by chemoresistance and off-target toxicity. Amino-naphthoquinones (ANQs) represent a privileged scaffold in medicinal chemistry, evolving beyond simple alkylating agents to become sophisticated "redox traps." This guide analyzes how ANQs exploit the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in leukemic blasts to trigger a futile redox cycle, selectively inducing catastrophic oxidative stress in cancer cells while sparing healthy marrow. We present the chemical logic, multi-modal mechanisms, and validated experimental protocols necessary for developing ANQs as next-generation antileukemic agents.

The Chemical Logic: From Scaffold to Warhead

The 1,4-naphthoquinone core is historically known for two properties: electrophilicity (Michael acceptor capability) and redox cycling. However, unsubstituted naphthoquinones are often too toxic and non-selective. The introduction of an amino group at the C2 or C3 position fundamentally alters the pharmacophore:

  • Electronic Modulation: The amino group acts as an electron-donating group (EDG), pushing electron density into the quinone ring. This lowers the reduction potential, making the molecule less likely to undergo indiscriminate reduction by ubiquitous reductases, thereby reducing systemic toxicity.

  • Solubility & Bioavailability: The amino moiety enhances aqueous solubility and allows for the formation of salts, addressing a major limitation of lipophilic quinones like vitamin K analogs.

  • The "Push-Pull" Effect: Intramolecular hydrogen bonding between the amino hydrogen and the adjacent carbonyl oxygen stabilizes the structure but facilitates specific enzymatic reduction by NQO1.

Structure-Activity Relationship (SAR) Matrix
Structural FeatureChemical EffectBiological Consequence
C2-Amino Substitution Increases electron density; H-bond donor.Enhances NQO1 substrate specificity; modulates redox potential.
C3-Halogenation (Cl/Br) Increases lipophilicity; electron-withdrawing.Enhances cellular uptake; prevents metabolic deactivation.
Dimeric Scaffolds Increases steric bulk; bivalent interaction.High affinity for NQO1 active site; potent ROS generation.
C5/C8-Hydroxyls Intramolecular H-bonding.Stabilizes semiquinone radical; enhances redox cycling.

Mechanism of Action: The NQO1 "Trojan Horse"

The primary efficacy of ANQs in leukemia stems from their ability to turn a cancer cell's defense mechanism against itself.

Primary MOA: NQO1-Mediated Futile Redox Cycling

Leukemic blasts, particularly in AML, frequently overexpress NQO1 to manage high basal oxidative stress. NQO1 typically performs a two-electron reduction of quinones to stable hydroquinones (detoxification).[1][2][3]

  • The Trap: ANQs are excellent substrates for NQO1. However, the resulting amino-hydroquinone is often unstable in the presence of molecular oxygen.

  • The Cycle: The hydroquinone spontaneously auto-oxidizes back to the quinone, transferring electrons to

    
     to form superoxide anion (
    
    
    
    ).[2]
  • The Result: The drug is regenerated (catalytic) and the cell is flooded with ROS, leading to DNA double-strand breaks and mitochondrial collapse.

Secondary MOA: Mitochondrial Uncoupling & Signaling
  • Mitochondrial Complex Inhibition: ANQs can bypass NQO1 and directly inhibit Complex I/II of the Electron Transport Chain (ETC), causing ATP depletion.

  • Signaling Modulation:

    • STAT3 Inhibition: ANQs inhibit the dimerization of STAT3, a key driver of leukemic cell survival.

    • Autophagy Induction: Specific derivatives (e.g., 2-amino-1,4-naphthoquinone analogs) trigger autophagy via EGFR/MAPK signaling, which can be cytotoxic or cytostatic depending on the context.

Visualization of Signaling Pathways[4]

ANQ_Mechanism ANQ Amino-Naphthoquinone (Prodrug) NQO1 NQO1 Enzyme (Overexpressed in AML) ANQ->NQO1 Substrate Binding HydroQ Unstable Hydroquinone NQO1->HydroQ 2e- Reduction HydroQ->ANQ Auto-oxidation (Futile Cycle) ROS Superoxide (O2•-) & H2O2 HydroQ->ROS Electron Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS DNA_Damage DNA Double-Strand Breaks (H2AX) ROS->DNA_Damage Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Apoptosis Apoptosis (Caspase 3/7) DNA_Damage->Apoptosis p53/Bax Mito->Apoptosis Cytochrome c Release

Caption: The "Futile Redox Cycle" mechanism where Amino-Naphthoquinones exploit NQO1 to generate catalytic levels of ROS, leading to apoptosis.[2]

Preclinical Efficacy Data Summary

The following table synthesizes cytotoxicity data from key literature sources regarding amino-naphthoquinone derivatives against leukemic cell lines.

Compound ClassCell Line (Type)IC50 (µM)Mechanism NoteSource
BaltBiQ (Dimeric) MOLM-14 (AML)0.045NQO1-dependent ROS; FLT3 inhibitionKirpotina et al.
TW-92 (Chloro-amino) U937 (AML)1.8Glutathione depletion; H2O2 accumulationGlorieux et al.
Plumbagin Derivs. HL-60 (APL)0.6 - 1.4STAT3 inhibition; Topo II inhibitionNiu et al.
2-Amino-1,4-NQ A549/K562 (CML)6.15Autophagy induction; EGFR modulationWang et al.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols include specific controls to validate the NQO1-mediated mechanism.

Protocol A: NQO1-Dependent Cytotoxicity Validation

Objective: To confirm that cell death is driven by NQO1 bioactivation rather than non-specific toxicity.

  • Cell Seeding: Seed HL-60 or MOLM-14 cells at

    
     cells/mL in 96-well plates.
    
  • Inhibitor Pre-treatment (Crucial Step):

    • Experimental Group: Pre-treat cells with Dicoumarol (50 µM), a specific NQO1 inhibitor, for 1 hour.

    • Control Group: Vehicle (DMSO) only.

  • Drug Treatment: Add the Amino-Naphthoquinone candidate at graded concentrations (0.01 – 10 µM).

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

  • Readout: Assess viability using MTT or CellTiter-Glo.

  • Validation Criteria: If the mechanism is NQO1-dependent, Dicoumarol must significantly increase the IC50 (rescue the cells). If IC50 remains unchanged, the mechanism is off-target.

Protocol B: ROS Detection & Rescue Assay

Objective: To quantify ROS generation and confirm it as the cause of apoptosis.

  • Probe Loading: Incubate

    
     leukemic cells with 10 µM DCFH-DA  (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free media.
    
  • Wash: Wash 2x with PBS to remove extracellular probe.

  • Treatment:

    • Group A: ANQ candidate (IC50 concentration).

    • Group B: ANQ + N-Acetyl Cysteine (NAC) (5 mM, pre-treated 1h).

    • Group C: Vehicle Control.

  • Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry at 1h, 3h, and 6h.

  • Validation Criteria: Group A should show a right-shift in fluorescence (ROS spike). Group B should show fluorescence levels comparable to Group C (ROS scavenging rescues phenotype).

Protocol C: Experimental Workflow Diagram

Workflow Step1 Synthesis (Michael Addition/Substitution) Step2 Primary Screen (MTT Assay: HL-60, K562) Step1->Step2 Step3 Selectivity Index (vs. PBMCs/Fibroblasts) Step2->Step3 Decision SI > 5.0? Step3->Decision Decision->Step1 No (Redesign) Step4 Mechanism Validation (Dicoumarol/NAC Rescue) Decision->Step4 Yes Step5 In Vivo Model (AML Xenograft) Step4->Step5

Caption: Logical workflow for the development and validation of amino-naphthoquinone candidates.

Challenges & Future Directions

While promising, ANQs face translational hurdles:

  • Pharmacokinetics (PK): Many quinones have short half-lives due to rapid glucuronidation. Solution: Formulation in liposomes or nanoparticles, or structural modification with bulky amino-alcohol chains to sterically hinder metabolism.

  • Off-Target Redox: Potential cardiotoxicity (similar to Doxorubicin). Solution: Strict screening against cardiomyocytes (H9c2 cells) early in the funnel.

  • Resistance: Downregulation of NQO1 gene expression (polymorphisms). Solution: Combination therapy with hypomethylating agents (e.g., Azacitidine) to restore NQO1 expression.

References

  • Kirpotina, L. N., et al. (2021). "Pre-Clinical Activity of Amino-Alcohol Dimeric Naphthoquinones as Potential Therapeutics for Acute Myeloid Leukemia." Anticancer Agents in Medicinal Chemistry. Link

  • Glorieux, C., & Calderon, P. B. (2019). "Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics." Cells. Link

  • Wang, J., et al. (2023). "Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy." Molecules. Link

  • Prachayasittikul, V., et al. (2014). "Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives." European Journal of Medicinal Chemistry. Link

  • Medina-Franco, J. L., et al. (2005). "Synthesis and Pharmacophore Modeling of Naphthoquinone Derivatives with Cytotoxic Activity in Human Promyelocytic Leukemia HL-60 Cell Line." Journal of Medicinal Chemistry. Link

  • Bey, E. A., et al. (2016). "A direct interaction between NQO1 and a chemotherapeutic dimeric naphthoquinone."[2] BMC Structural Biology. Link

Sources

molecular weight and lipophilicity of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone

Executive Summary

The compound 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone (C₂₀H₁₇ClN₂O₂) represents a critical scaffold in the development of redox-active therapeutics. Belonging to the class of amino-substituted naphthoquinones, this molecule integrates a lipophilic quinone core with a piperazine linker, a structural motif frequently associated with enhanced bioavailability and target selectivity in oncology and infectious disease research.

This technical guide provides a rigorous analysis of the compound's two most defining physicochemical parameters: Molecular Weight (MW) and Lipophilicity (LogP) . These properties dictate the compound's Pharmacokinetic (PK) profile, specifically its membrane permeability, solubility, and metabolic stability. We further detail the experimental protocols required to validate these values, ensuring reproducibility and data integrity in preclinical workflows.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination is the first step in validating compound identity and calculating molarity for biological assays.

Theoretical Calculation

The molecular formula C₂₀H₁₇ClN₂O₂ yields the following mass breakdown:

ElementCountAtomic Mass (Da)Total Mass (Da)Contribution (%)
Carbon (C)2012.011240.2268.09%
Hydrogen (H)171.00817.144.86%
Chlorine (Cl)135.4535.4510.05%
Nitrogen (N)214.00728.017.94%
Oxygen (O)215.99932.009.07%
Total MW 352.82 g/mol 100.00%

Note: The monoisotopic mass (using ³⁵Cl) is 352.0979 Da, critical for high-resolution mass spectrometry (HRMS).

Experimental Validation Protocol: HRMS

To confirm synthesis success and purity, we employ Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry.

Protocol:

  • Sample Prep: Dissolve 0.1 mg of the compound in 1 mL Acetonitrile (ACN) with 0.1% Formic Acid.

  • Injection: Direct infusion or LC-MS injection (C18 column, Gradient: 5-95% ACN in water).

  • Ionization: Positive Mode (ESI+). Expect the protonated adduct

    
    .
    
  • Target m/z: 353.1052 (Calculated for

    
    ).
    
  • Isotopic Pattern: Verify the characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes to confirm the presence of the chlorine atom.

Lipophilicity (LogP) Assessment

Lipophilicity, quantified as the partition coefficient (LogP), is the primary predictor of a drug's ability to cross cell membranes (passive diffusion).

Predicted vs. Target Values

Naphthoquinones are inherently lipophilic. The addition of the phenyl-piperazine moiety modulates this property, balancing solubility with permeability.

  • Predicted LogP (cLogP): ~3.2 (Estimated via XLogP3 methods).

  • Implication: A LogP of 3.2 falls within the ideal "Lipinski Rule of 5" range (LogP < 5), suggesting good oral bioavailability and blood-brain barrier (BBB) penetration potential.

Experimental Protocol: Shake-Flask Method (OECD 107)

While computational models are useful, experimental validation is mandatory for IND-enabling studies.

Workflow:

  • Phase Preparation: Saturate 1-Octanol with water and Water (phosphate buffer, pH 7.4) with 1-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase (Stock: 1 mM).

  • Partitioning: Mix octanol stock with the aqueous phase in specific ratios (1:1, 1:2, 2:1) in a separation funnel. Shake for 30 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectroscopy (

    
     nm) or HPLC.
    
  • Calculation:

    
    
    

Synthesis & Structural Logic

The synthesis of this compound exploits the high reactivity of the C-3 position in 2,3-dichloro-1,4-naphthoquinone towards nucleophiles.

Synthetic Pathway Visualization

Synthesispathway Start 2,3-Dichloro-1,4-naphthoquinone (Electrophile) Intermediate Transition State (Addition-Elimination) Start->Intermediate Ethanol, Et3N Reflux 2-4h Reagent 1-Phenylpiperazine (Nucleophile) Reagent->Intermediate Product 2-Chloro-3-(4-phenyl-1-piperazinyl)- 1,4-naphthoquinone Intermediate->Product -HCl Byproduct HCl Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of the target amino-naphthoquinone.

Key Synthetic Note: The reaction is regioselective but requires a base (Triethylamine or K₂CO₃) to scavenge the HCl byproduct, driving the equilibrium forward.

Biological Implications & Mechanism

The physicochemical profile directly informs the biological activity. The lipophilic nature (LogP ~3.2) allows the compound to penetrate the lipid bilayer, where the naphthoquinone core can exert its cytotoxic effects.

Mechanism of Action (Redox Cycling)

The core mechanism involves the quinone moiety accepting electrons to form a semiquinone radical, which then transfers electrons to molecular oxygen.

Pathway Logic:

  • Cell Entry: Passive diffusion (facilitated by LogP ~3.2).

  • Bioactivation: Reduction by cellular reductases (e.g., cytochrome P450 reductase).

  • ROS Generation: The semiquinone reacts with

    
     to generate Superoxide (
    
    
    
    ).
  • Cytotoxicity: ROS causes DNA damage, lipid peroxidation, and apoptosis.

Biological Activity Workflow

BioActivity Compound 2-Chloro-3-(4-phenyl-1-piperazinyl)- 1,4-naphthoquinone Membrane Cell Membrane (Permeation) Compound->Membrane LogP ~3.2 Reductase Enzymatic Reduction (1e- transfer) Membrane->Reductase Intracellular Localization Semiquinone Semiquinone Radical Reductase->Semiquinone ROS ROS Generation (Superoxide/H2O2) Semiquinone->ROS Redox Cycling Effect Apoptosis / Cell Death ROS->Effect Oxidative Stress

Figure 2: Pharmacodynamic mechanism illustrating the link between lipophilicity and cytotoxic redox cycling.

References

  • Synthesis of Amino-Naphthoquinones

    • Patan, A., et al.[1] (2021).[1][2][3][4] "Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile."[1][3][4] Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 1-9.[1]

  • Biological Activity of Piperazine-Quinones

    • Kishore, D., et al. (2019).[2][5] "Synthetic and Biological Utility of 2,3-Dichloro-1,4-Naphthoquinone: A Review." International Journal of Research - Granthaalayah, 7(10), 293-347.[5]

  • Physicochemical Properties (PubChem)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 583568, 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone.
  • Lipophilicity Protocols

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No.

Sources

Harnessing the Phenylpiperazine Moiety to Modulate the Bioactivity of Naphthoquinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fusion of naphthoquinone and phenylpiperazine scaffolds represents a compelling strategy in modern medicinal chemistry. Naphthoquinones, renowned for their redox activity and broad biological profile, serve as a potent pharmacophore.[1][2] The phenylpiperazine moiety, a common feature in numerous approved drugs, offers a versatile handle to fine-tune physicochemical properties and biological target interactions.[3][4] This guide provides a comprehensive analysis of how substitutions on the phenylpiperazine ring systematically modulate the bioactivity of the parent naphthoquinone core. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships (SAR) governing anticancer and antiparasitic activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful hybrid scaffold for therapeutic innovation.

Introduction: The Convergence of Two Privileged Scaffolds

The Naphthoquinone Core: A Redox-Active Pharmacophore

1,4-naphthoquinones are a class of organic compounds derived from naphthalene. Found extensively in nature, particularly in plants and microorganisms, they are known for a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiparasitic effects.[5][6] The bioactivity of naphthoquinones is intrinsically linked to their ability to undergo redox cycling.[7][8] In a cellular environment, they can be reduced to semiquinone radicals, which then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][9] This induction of oxidative stress can disrupt cellular homeostasis and trigger programmed cell death, making them valuable templates for anticancer drug design.[9][10]

The Phenylpiperazine Moiety: A Versatile Tool in Medicinal Chemistry

The phenylpiperazine unit is a "privileged" structure in drug discovery, appearing in drugs across various therapeutic areas.[4][11] Its six-membered heterocyclic ring with two nitrogen atoms provides a combination of rigidity and conformational flexibility.[12] The nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, enhancing aqueous solubility and interaction with biological targets.[12] Furthermore, the appended phenyl ring serves as an ideal site for chemical modification, allowing for the systematic modulation of a molecule's electronic, steric, and lipophilic properties to optimize efficacy and selectivity.[12]

Rationale for Hybridization: Synergistic Potential

Combining the 1,4-naphthoquinone core with a substituted phenylpiperazine moiety creates a hybrid molecule with potentially synergistic effects. The naphthoquinone acts as the primary cytotoxic or antimicrobial engine through mechanisms like ROS generation, while the substituted phenylpiperazine tail can modulate:

  • Potency: By influencing the electronic environment of the quinone system.

  • Selectivity: By establishing specific interactions with target enzymes or receptors.

  • Pharmacokinetics: By altering properties like solubility, lipophilicity, and metabolic stability.

This guide will explore the tangible effects of these modifications.

The Synthetic Gateway: Amination of Naphthoquinones

Overview of Key Synthetic Routes

The most common and efficient method for coupling phenylpiperazines to a naphthoquinone core is through a nucleophilic substitution reaction. Typically, a halo-substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, serves as the electrophile. The secondary amine of the substituted phenylpiperazine acts as the nucleophile, displacing a halogen atom to form a new carbon-nitrogen bond.

Detailed Experimental Protocol: Synthesis of a Model Derivative

This protocol describes the synthesis of 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione, a common intermediate.

Materials:

  • 2,3-dichloro-1,4-naphthoquinone

  • 1-phenylpiperazine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent) in dichloromethane (DCM).

  • Nucleophile Addition: To the stirred solution, add 1-phenylpiperazine (1.0 equivalent).

  • Base Addition: Add triethylamine (TEA, 1.1 equivalents) dropwise to the mixture. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash it sequentially with water (4 x 50 mL) to remove TEA-hydrochloride and any unreacted starting materials.[7][8]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[7][8][13]

Workflow Diagram

This diagram illustrates the general synthetic pathway for creating phenylpiperazine-substituted naphthoquinones.

G Start 2,3-Dichloro-1,4-Naphthoquinone + Substituted Phenylpiperazine Solvent Dissolve in Dichloromethane (DCM) Start->Solvent Base Add Triethylamine (TEA) Solvent->Base Stir Stir at Room Temp (approx. 6h) Base->Stir Workup Aqueous Work-up (Wash with H2O) Stir->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product: 2-(4-Arylpiperazin-1-yl)-3-chloro- 1,4-naphthoquinone Purify->Product

Caption: General workflow for the synthesis of phenylpiperazine-naphthoquinones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these hybrid molecules is highly dependent on the nature and position of substituents on the phenyl ring of the piperazine moiety.

Anticancer Activity

Studies on various breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and other cancer types have revealed distinct SAR trends.[14][15]

  • Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., -F, -Cl) on the phenyl ring often lead to enhanced cytotoxic activity. Dichloro-substituted derivatives, in particular, have shown significant potential.[16] The presence of EWGs can increase the electrophilicity of the naphthoquinone ring, potentially facilitating redox cycling and covalent adduction to biological nucleophiles.[17]

  • Electron-Donating Groups (EDGs): The effect of EDGs (e.g., -CH₃, -OCH₃) is more variable. While some derivatives show moderate activity, they are generally less potent than their EWG-containing counterparts.

  • Positional Isomerism: The position of the substituent (ortho, meta, para) on the phenyl ring plays a crucial role. Often, para-substituted compounds exhibit superior activity, which may be attributed to more favorable binding conformations within target sites.

Table 1: Representative Anticancer Activity of Phenylpiperazine-Naphthoquinone Derivatives

Compound IDPhenyl SubstituentCancer Cell LineIC₅₀ (µM)Reference
PQ2 Unsubstituted PhenylHCT-116 (Colon)4.97[14]
PQ11 Unsubstituted PhenylMCF-7 (Breast)Potent Activity[14][15]
Compound 5 3,4-DichlorophenylVariousHigh Potential[16]
BS230 3,4-DichlorophenylMCF-7 (Breast)> Doxorubicin[12]

Note: This table presents a selection of data to illustrate trends. IC₅₀ values are highly dependent on the specific assay conditions and cell lines used.

Antimicrobial & Antiparasitic Activity

Naphthoquinones are well-documented antiparasitic agents, particularly against pathogens like Trypanosoma cruzi and Leishmania species.[1][5][18][19] The introduction of the phenylpiperazine moiety can enhance this activity.

  • Antiparasitic Activity: Fluorinated phenyl derivatives have shown significant activity against Toxoplasma gondii and selective action against Leishmania major.[18] The lipophilicity and electronic properties conferred by the substituents are critical for crossing parasite membranes and interacting with parasitic enzymes.[3]

  • Antibacterial Activity: Certain derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20][21] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[20][21]

Table 2: Representative Antimicrobial/Antiparasitic Activity

Compound ClassPhenyl SubstituentTarget OrganismActivity Metric (MIC/IC₅₀)Reference
Bis-NaphthoquinoneMonofluorophenylToxoplasma gondiiSignificant Activity
Bis-Naphthoquinone3,4-DifluorophenylToxoplasma gondiiSignificant Activity
PNTUnsubstitutedMRSAMIC = 6.7 µg/mL[20]
N-phenylpiperazines4-NitrophenylM. kansasiiMIC = 15.0 µM[3][22]
SAR Logic Diagram

SAR cluster_0 Phenyl Ring Substitution cluster_1 Resulting Bioactivity EWG Electron-Withdrawing (-Cl, -F, -CF3) High High Potency (Anticancer, Antiparasitic) EWG->High Often Increases Electrophilicity EDG Electron-Donating (-CH3, -OCH3) Moderate Moderate / Variable Potency EDG->Moderate Modulates Lipophilicity Unsub Unsubstituted Unsub->Moderate Baseline Activity

Caption: Impact of phenyl ring electronics on overall bioactivity.

Mechanistic Insights: Unraveling the Mode of Action

The primary mechanism of action for these hybrid compounds is multifactorial but is fundamentally rooted in the redox properties of the naphthoquinone core.[9][17]

Induction of Oxidative Stress and ROS Generation

The core mechanism involves the generation of ROS.[9] Cancer cells, which already have a high basal level of ROS, are particularly vulnerable to further oxidative insults.[9][10] The phenylpiperazine substituent modulates the reduction potential of the quinone, influencing the rate and efficiency of this redox cycling process.

Apoptosis and Cell Cycle Arrest

The accumulation of ROS leads to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[10] This damage triggers the intrinsic apoptotic pathway, characterized by:

  • Loss of mitochondrial membrane potential.

  • Release of cytochrome c into the cytoplasm.

  • Activation of caspase cascades (e.g., caspase-3, -9), leading to programmed cell death.

Several studies have confirmed that these compounds induce apoptosis and can cause cell cycle arrest in cancer cells.[14]

Potential for Enzyme Inhibition

Beyond ROS generation, these molecules can act as inhibitors of key cellular enzymes.

  • Topoisomerases: The planar naphthoquinone structure allows for intercalation into DNA, which can disrupt the function of topoisomerase enzymes essential for DNA replication and repair.[6]

  • PARP-1: Certain 5,8-dihydroxy-1,4-naphthoquinone derivatives with phenylpiperazine substituents have been identified as potential inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1), an important target in cancer therapy.[16]

  • DNA Gyrase: In bacteria, derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial survival, explaining their antimicrobial effects.[20][21]

Proposed Signaling Pathway Diagram

Pathway Drug NQ-Phenylpiperazine Derivative Cell Enters Cancer Cell Drug->Cell Redox Redox Cycling (Quinone <=> Semiquinone) Cell->Redox ROS Generation of ROS (O2•−, H2O2) Redox->ROS e- transfer to O2 Stress Oxidative Stress ROS->Stress Mito Mitochondrial Damage (ΔΨm Loss) Stress->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (Caspase-9, Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action via ROS-induced apoptosis.

Future Directions & Outlook

The study of phenylpiperazine-substituted naphthoquinones is a promising and active area of research. Future work should focus on:

  • SAR Expansion: Synthesizing a broader array of derivatives with diverse electronic and steric properties to build more predictive SAR models.

  • Mechanism Deconvolution: Moving beyond ROS to identify specific protein targets for the most potent compounds using techniques like chemical proteomics.

  • In Vivo Evaluation: Advancing lead compounds from in vitro cell-based assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • ADMET Profiling: Conducting thorough Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to identify candidates with drug-like properties.

By systematically exploring the chemical space at the intersection of these two privileged scaffolds, the scientific community can continue to develop novel and effective therapeutic agents for cancer and infectious diseases.

References

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European chemistry and biotechnology journal, 1, 1-10. [Link]

  • Jannuzzi, A. T., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Chemico-Biological Interactions, 349, 109673. [Link]

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal. [Link]

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. ResearchGate. [Link]

  • Celik, B., et al. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 8(4), 4915-4929. [Link]

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024). View of Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal. [Link]

  • Tzankova, V., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 26(11), 3243. [Link]

  • Santos, G. K. R., et al. (2022). Natural and synthetic naphthoquinones with activity against parasitic infections. ResearchGate. [Link]

  • Jannuzzi, A. T., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. AVESİS - İstanbul Üniversitesi. [Link]

  • Rivas, F., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 16(4), 496. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3265-3276. [Link]

  • Kumar, R., et al. (2022). Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Current Medicinal Chemistry, 29(34), 5635-5654. [Link]

  • Staszewska-Krajewska, O., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(21), 13524. [Link]

  • Lapohos, O., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3121. [Link]

  • Al-Ostoot, F. H., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • da Silva, G. N., et al. (2021). Naphthoquinone anti-parasitic activity plot based on experimental assays. ResearchGate. [Link]

  • Lapohos, O., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3121. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3265-3276. [Link]

  • Zhang, Z., et al. (2023). Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors. Molecules, 28(15), 5693. [Link]

  • Horiuchi, M., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. [Link]

  • Al-Malki, J., & El-Sharkawy, O. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 29(1), 241. [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). New Antiparasitic Bis-Naphthoquinone Derivatives. Chemistry & Biodiversity, 17(2), e1900597. [Link]

  • Zharova, T. V., et al. (1983). [The mechanism of action of a synthetic derivative of 1,4-naphthoquinone on the respiratory chain of liver and heart mitochondria]. Voprosy Meditsinskoi Khimii, 29(4), 86-91. [Link]

  • Nowicka, J., et al. (2022). In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches. Molecules, 27(19), 6702. [Link]

  • Macías-Pérez, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. [Link]

  • Horiuchi, M., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 29(6), 1277. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

This Application Note details the optimized synthesis of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone , a pharmacologically active scaffold belonging to the amino-naphthoquinone class.

Significance: The 1,4-naphthoquinone moiety acts as a privileged structure in medicinal chemistry, capable of generating Reactive Oxygen Species (ROS) and inhibiting topoisomerase enzymes in cancer cells.[1][2] The introduction of the N-phenylpiperazine side chain at the C-3 position creates a "push-pull" electronic system. This modification modulates the redox potential of the quinone, enhancing its metabolic stability and lipophilicity for improved membrane permeability, while the remaining C-2 chlorine atom provides a handle for further functionalization or covalent interaction with biological thiols (e.g., cysteine residues in proteins).

Key Application:

  • Anticancer Research: Cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

  • Antimicrobial Agents: Inhibition of S. aureus and M. luteus.

Reaction Mechanism: Nucleophilic Vinylic Substitution ( )

The synthesis proceeds via an Addition-Elimination mechanism, specifically a Nucleophilic Vinylic Substitution (


) on the electron-deficient quinone ring.
  • Nucleophilic Attack: The secondary amine (1-phenylpiperazine) attacks the highly electrophilic C-3 position of 2,3-dichloro-1,4-naphthoquinone (DCNQ).

  • Intermediate Formation: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed.

  • Elimination: The chloride ion is ejected, restoring the aromatic quinone system.

Why Monosubstitution? The reaction is highly regioselective for monosubstitution. Once the amino group is attached, it donates electron density into the quinone ring (resonance effect), significantly deactivating the C-2 position toward a second nucleophilic attack. This "self-limiting" reactivity ensures high yields of the mono-chloro product under controlled stoichiometry.

ReactionMechanism cluster_conditions Reaction Conditions Start 2,3-Dichloro-1,4-naphthoquinone (Electrophile) Inter Tetrahedral Intermediate (Anionic Complex) Start->Inter Addition (k1) Reagent 1-Phenylpiperazine (Nucleophile) Reagent->Inter Product 2-Chloro-3-(4-phenyl-1-piperazinyl)-NQ (Target) Inter->Product Elimination (-Cl⁻) Byproduct HCl (Neutralized by Base) Inter->Byproduct Cond Solvent: Ethanol/DCM Base: Et3N Temp: 25-50°C

Figure 1: Mechanistic pathway of the


 reaction on the naphthoquinone scaffold.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,3-Dichloro-1,4-naphthoquinone (DCNQ) [CAS: 117-80-6] (98% purity).

    • 1-Phenylpiperazine [CAS: 92-54-6].

    • Triethylamine (

      
      ) or Potassium Carbonate (
      
      
      
      ).
    • Solvent: Ethanol (Absolute) or Dichloromethane (DCM).

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL).

    • Magnetic stirrer with heating plate.

    • TLC plates (Silica gel

      
      ).[3]
      
    • Vacuum filtration setup (Buchner funnel).

Method A: Ethanol Precipitation (Recommended)

Best for scalability and ease of purification.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 227 mg (1.0 mmol) of 2,3-dichloro-1,4-naphthoquinone in 15 mL of Ethanol . The solution will be yellow.

  • Addition: Add 1.1 eq (1.1 mmol, ~178 mg) of 1-phenylpiperazine dropwise to the stirring solution.

  • Base Activation: Add 1.2 eq (1.2 mmol, ~167 µL) of Triethylamine (

    
    ).
    
    • Observation: The solution will immediately shift color from yellow to deep red/violet. This is the primary self-validation signal.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

    • Optimization: If precipitation is slow, heat to 50°C for 1 hour, then cool to RT.

  • Monitoring: Check TLC (Eluent: Hexane:Ethyl Acetate 3:1).

    • Starting Material (

      
      ).[4]
      
    • Product (

      
      , distinct red spot).
      
  • Workup: The product typically precipitates out of the ethanol solution.

    • Cool the flask in an ice bath for 30 minutes.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove triethylamine hydrochloride salts.
      
    • Wash with cold ethanol (

      
       mL).
      
  • Drying: Dry the red/violet solid in a vacuum oven at 40°C or air dry overnight.

Method B: DCM/Extraction (Alternative)

Use if the starting materials are not soluble in ethanol.

  • Dissolve 1.0 mmol DCNQ and 1.0 mmol 1-phenylpiperazine in 10 mL Dichloromethane (DCM) .

  • Add 1.5 mmol anhydrous

    
    .
    
  • Stir at RT for 3-5 hours (Monitor color change to violet).

  • Filter off the inorganic salts (

    
    , KCl).
    
  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from Ethanol/DMF (9:1).

Data Summary & Characterization

Expected Yields & Properties
ParameterSpecificationNotes
Appearance Deep Red / Violet SolidCharacteristic of 2-amino-3-chloro-quinones.
Yield (Method A) 75% – 90%High yield due to precipitation driving equilibrium.
Yield (Method B) 60% – 80%Losses likely during extraction/recrystallization.
Melting Point 160°C – 180°CRange varies slightly by crystal habit/purity.
Solubility Soluble in DMSO, DMF, DCM,

.
Poorly soluble in water, hexane, cold ethanol.
Spectral Validation (Self-Validating System)

To confirm the structure without external reference, look for these diagnostic signals:

  • IR Spectroscopy:

    • 1670–1640 cm⁻¹: Strong Carbonyl (

      
      ) stretch. You will see two bands (quinone doublet), but one may be shifted due to intramolecular H-bonding or conjugation with the amine.
      
    • 3300–3400 cm⁻¹: Absence of primary

      
       peaks (confirms substitution).
      
  • ¹H-NMR (DMSO-

    
     or 
    
    
    
    ):
    • 
       7.6 – 8.1 ppm:  4H multiplet (Naphthalene aromatic protons).
      
    • 
       6.8 – 7.3 ppm:  5H multiplet (Phenyl ring protons from piperazine).
      
    • 
       3.0 – 4.0 ppm:  8H (Piperazine methylene protons). Look for two distinct triplets or broad multiplets, indicating restricted rotation or distinct environments due to the quinone proximity.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expect peak at m/z ~353.

    • Isotope Pattern: A distinctive 3:1 ratio for M : M+2 peaks confirms the presence of one Chlorine atom . If this pattern is missing, you have likely disubstituted (replaced both Cls).

Workflow Visualization

SynthesisWorkflow Step1 Dissolve DCNQ in Ethanol (Yellow Solution) Step2 Add 1-Phenylpiperazine + Et3N (Dropwise) Step1->Step2 Step3 Stir at RT (4-6h) Monitor Color: Yellow -> Violet Step2->Step3 Step4 TLC Check (Confirm Product Rf ~0.3) Step3->Step4 Step4->Step3 Incomplete Step5 Ice Bath Cooling & Filtration Step4->Step5 Conversion Complete Step6 Wash (Water/Cold EtOH) & Dry Step5->Step6

Figure 2: Operational workflow for the synthesis via Method A (Ethanol Precipitation).

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
No Precipitation Product is too soluble in EtOH or volume is too high.Concentrate the solution by 50% using a rotavap, then cool to 0°C. Add water dropwise to induce turbidity.
Low Yield Incomplete reaction or loss during washing.Increase reaction time or temperature (50°C). Ensure wash solvent is ice-cold.
Disubstitution Product is Blue/Green instead of Red/Violet.You used too much amine or too high heat. Maintain strict 1:1 stoichiometry and keep temp <50°C.
Sticky Solid Impurities trapped in crystal lattice.Recrystallize from hot Ethanol or use Column Chromatography (

:MeOH 98:2).

References

  • Synthesis of Piperazine-Substituted Naphthoquinones: Tandon, V. K., et al. "Synthesis and Biological Evaluation of Novel 2,3-Disubstituted-1,4-Naphthoquinones as Potent Antifungal and Antibacterial Agents."[5] Bioorganic & Medicinal Chemistry Letters, 2004.[6]

  • General Protocol for Aminonaphthoquinones: Couladouros, E. A., et al.[4] "General Method for the Synthesis of 2-Amino-3-chloro-1,4-naphthoquinones." Journal of Organic Chemistry, 2002.

  • Mechanistic Insight (Nucleophilic Substitution on Quinones): Sartori, M. F. "The Chemistry of 2,3-Dichloro-1,4-naphthoquinone."[2][3][4][5][7][8] Chemical Reviews, 1963.

  • Biological Activity of Phenylpiperazine Quinones: Ryu, C. K., et al. "Synthesis and antifungal activity of 6-arylamino-phthalazine-5,8-diones and 2-arylamino-3-chloro-1,4-naphthoquinones." Bioorganic & Medicinal Chemistry Letters, 1999.

  • PubChem Compound Summary: "2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (CID 583568)." National Center for Biotechnology Information.

Sources

Precision Screening of Quinone-Based Anticancer Agents: Overcoming Redox Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Quinone derivatives (e.g., naphthoquinones, anthraquinones) represent a privileged scaffold in oncology due to their dual ability to alkylate DNA and generate Reactive Oxygen Species (ROS). However, their unique redox properties present a "Redox Trap" for standard screening assays.

The Critical Failure Point: Standard metabolic assays like MTT, MTS, and WST-1 rely on cellular dehydrogenases to reduce tetrazolium salts into colored formazan. Quinones, being potent redox cyclers, can chemically reduce tetrazolium salts in the absence of viable cells. This generates false viability signals, masking the toxicity of potent compounds (false negatives for toxicity).

The Solution: This guide establishes a Redox-Independent Screening Pipeline . We utilize the Sulforhodamine B (SRB) assay for primary cytotoxicity screening (measuring total protein mass) and couple it with NQO1-specific mechanistic validation to distinguish between general toxicity and targeted bioactivation.

Mechanistic Visualization

The following diagram illustrates the "Futile Redox Cycle" exploited by quinone drugs and the specific interference point with MTT assays.

QuinoneMechanism Quinone Quinone Drug NQO1 NQO1 Enzyme (2e- Reduction) Quinone->NQO1 Bioactivation P450 P450 Reductase (1e- Reduction) Quinone->P450 MTT MTT/MTS Reagent (Tetrazolium) Quinone->MTT Direct Chemical Reduction HQ Hydroquinone (Unstable) NQO1->HQ SQ Semiquinone Radical P450->SQ HQ->Quinone Auto-oxidation ROS Superoxide/ROS Burst HQ->ROS Generates SQ->ROS Death DNA Damage & Apoptosis ROS->Death Artifact False Formazan Signal (Artifact) MTT->Artifact Non-Enzymatic

Caption: Figure 1. Quinone redox cycling mechanism showing NQO1-mediated bioactivation and the direct chemical reduction of MTT reagents that causes assay artifacts.

Primary Screening: The SRB Assay (Gold Standard)

Why this protocol? The Sulforhodamine B (SRB) assay binds stoichiometrically to protein basic amino acid residues under acidic conditions. It is stable, linear, and completely unaffected by the redox potential of quinones.

Reagents Preparation[1][2][3][4]
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH2O. Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% (v/v) Acetic acid in dH2O.

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., A549, MCF-7) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

    • Note: Include a "Time Zero" (Tz) plate to be fixed immediately before drug addition if calculating GI50 according to NCI standards.

  • Treatment: Add quinone derivatives (dissolved in DMSO, final <0.5%) at serial dilutions. Incubate for 48h.

    • Precaution: Quinones are light-sensitive. Perform drug addition in low light and use amber tubes.

  • Fixation (Critical Step):

    • Gently add 50 µL of cold 50% TCA directly to the 100 µL culture medium (final TCA ~10%).[1]

    • Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes protein precipitation).

  • Washing:

    • Wash plates 4x with slow-running tap water.

    • Air dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% SRB solution .

    • Incubate 10–30 minutes at room temperature.

  • Destaining:

    • Remove stain and wash 4x with 1% acetic acid to remove unbound dye.

    • Air dry until no moisture is visible.

  • Solubilization & Read:

    • Add 100 µL 10 mM Tris base . Shake on an orbital shaker for 10 mins.

    • Measure Absorbance (OD) at 510 nm (reference 690 nm).

Secondary Screening: Mechanism of Action

Once cytotoxic hits are identified, you must determine if they act via NQO1 bioactivation (desirable for tumor specificity) or general alkylation.

Experiment A: NQO1 Dependency (Dicoumarol Screen)

Principle: Dicoumarol is a competitive inhibitor of NQO1.[2]

  • If the drug is bioactivated by NQO1 (e.g., Beta-lapachone), Dicoumarol will rescue the cells (increase IC50).

  • If the drug is detoxified by NQO1, Dicoumarol will sensitize the cells (decrease IC50).

Protocol:

  • Seed two identical sets of plates.

  • Set A (Control): Treat with Quinone derivative only.

  • Set B (Inhibition): Pre-treat with 40 µM Dicoumarol for 2 hours, then add Quinone derivative (maintain Dicoumarol presence).

  • Analyze via SRB assay after 48h.

  • Calculation: Calculate the Ratio of IC50 (+Dic) / IC50 (-Dic).

    • Ratio > 2.0 = NQO1 Bioactivation (Targeted Hit).

    • Ratio < 0.5 = NQO1 Detoxification.

Experiment B: ROS Quantification (DCFDA Assay)

Principle: Measures intracellular ROS generation, a hallmark of quinone redox cycling.

Protocol:

  • Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Allow attachment overnight.

  • Loading: Wash cells with PBS. Add 100 µL of 20 µM H2DCFDA (diluted in phenol-red free medium).

  • Incubate 45 mins at 37°C in the dark.

  • Treatment: Remove loading buffer. Add Quinone derivative in phenol-red free medium.

    • Positive Control:[3] 100 µM H2O2 or Menadione.

  • Measurement: Read Fluorescence immediately (Kinetic mode: every 10 mins for 2 hours).

    • Excitation: 485 nm

    • Emission: 535 nm

Data Interpretation & Decision Logic

Use the following workflow to classify your quinone library.

DecisionTree Library Quinone Library SRB Primary Screen: SRB Assay Library->SRB Hit Cytotoxic Hit (IC50 < 10 µM) SRB->Hit Low IC50 Discard Inactive / False Positive SRB->Discard High IC50 NQO1_Test NQO1 Validation (± Dicoumarol) Hit->NQO1_Test Rescued Toxicity Reduced by Dicoumarol NQO1_Test->Rescued Ratio > 2 Unchanged Toxicity Unchanged NQO1_Test->Unchanged Ratio ~ 1 Bioactive Lead Candidate: NQO1-Bioactivated Rescued->Bioactive General General Alkylator (Non-specific) Unchanged->General

Caption: Figure 2. Screening workflow to filter general toxins from NQO1-targeted bioactivatable drugs.

Summary Table: Expected Profiles
Compound ClassSRB IC50Effect of DicoumarolROS (DCFDA)Mechanism
Bioactivatable Quinone Low (<5 µM)Protection (IC50 increases)High (Burst)NQO1-mediated Redox Cycling
General Alkylator Low (<5 µM)No ChangeModerateDirect DNA Alkylation
Detoxified Quinone ModerateSensitization (IC50 decreases)LowDetoxified by NQO1
MTT Artifact N/A (False Neg)N/AN/AChemical Reduction of Dye

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823. Link

  • Pink, J. J., et al. (2000). NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of β-Lapachone Cytotoxicity. Journal of Biological Chemistry, 275, 5416-5424. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

  • Bey, E. A., et al. (2007). An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by beta-lapachone. Proceedings of the National Academy of Sciences, 104(28), 11832–11837. Link

Sources

Application Note: Preparation of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone Stock Solution

[1]

Introduction & Scope

This application note details the standardized protocol for preparing, storing, and handling stock solutions of 2-Chloro-3-(4-phenyl-1-piperazinyl)-1,4-naphthoquinone . This compound is a synthetic amino-naphthoquinone derivative, frequently utilized in oncology research due to its cytotoxic potential, ability to generate reactive oxygen species (ROS), and modulation of signaling pathways (e.g., EGFR, autophagy).[1]

Given the compound's lipophilicity and redox activity, improper solubilization can lead to micro-precipitation, compound degradation, or inconsistent biological data. This guide prioritizes solubility assurance and chemical stability to ensure high-fidelity experimental results.

Physicochemical Profile

Understanding the molecule is the first step to successful handling. The naphthoquinone core confers redox properties, while the phenyl-piperazine moiety significantly increases lipophilicity compared to the parent naphthoquinone.

PropertyDataNotes
IUPAC Name 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Molecular Formula C₂₀H₁₇ClN₂O₂
Molecular Weight 352.81 g/mol Use this value for molarity calculations.
Physical State Solid (Deep Violet/Purple)Color intensity indicates conjugation; highly light-sensitive.
Solubility (DMSO) ~10–20 mM (High reliability)Solubility >50 mM is possible but risk of precipitation increases.
Solubility (Water) NegligibleDo not attempt aqueous stock solutions.
LogP (Predicted) ~3.5 – 4.2Highly lipophilic; requires organic co-solvent.

Materials & Equipment

Reagents
  • Target Compound: 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (Purity ≥98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%, cell culture grade (e.g., Sigma-Aldrich Hybrid-Max™).

    • Rationale: Water content in DMSO promotes hydrolytic degradation of the chloro-quinone moiety.

  • Desiccant: Silica gel or Drierite (for storage).

Hardware
  • Vials: Amber borosilicate glass vials with PTFE-lined screw caps (2 mL or 4 mL).

    • Rationale: Amber glass prevents photo-degradation; PTFE prevents plasticizer leaching from caps.

  • Balance: Analytical balance readable to 0.01 mg.

  • Liquid Handling: Calibrated micropipettes (P200, P1000) and solvent-resistant tips.

  • Vortex Mixer and Ultrasonic Bath (optional, for stubborn solids).

Safety & Handling (Critical)

  • Cytotoxicity: Naphthoquinones are potent electrophiles and ROS generators. Treat as a hazardous cytotoxin.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Inhalation: Weigh powder inside a chemical fume hood to prevent inhalation of fine dust.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM (10 mmol/L)

Step 1: Calculation

2
Step 2: Weighing[1]
  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Place a sterile amber glass vial on the balance and tare.

  • Weigh approximately 3.53 mg of the powder. Record the exact mass (e.g., 3.60 mg).

  • Adjustment Calculation: If you weighed 3.60 mg, calculate the required DMSO volume:

    
    
    
Step 3: Dissolution[1]
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution should be a clear, deep violet/red.

    • If particles persist: Sonicate in a water bath for 5 minutes at room temperature. Avoid heating >40°C.

Step 4: Self-Validation (The "Centrifuge Test")

To ensure no micro-precipitates exist (which cause false negatives in assays):

  • Spin the stock vial at 10,000 x g for 1 minute.

  • Inspect the bottom of the vial.

  • Pass: No pellet visible.

  • Fail: Visible pellet. If failed, add more DMSO to halve the concentration (to 5 mM) and re-dissolve.

Workflow Visualization

StockPrepStartStart: Solid CompoundWeighWeigh Powder(Amber Vial)Start->WeighCalcCalculate DMSO Vol(Target: 10 mM)Weigh->CalcDissolveAdd DMSO &Vortex (30s)Calc->DissolveCheckQuality Check(Visual + Spin)Dissolve->CheckCheck->DissolveFail (Sonicate)StoreAliquot & Store(-20°C / -80°C)Check->StorePass

Figure 1: Workflow for the preparation of a verified 10 mM stock solution.

Storage & Stability

Naphthoquinones are prone to photochemical degradation and nucleophilic attack (hydrolysis) if stored improperly.

ParameterConditionDuration
Temperature -80°C (Preferred) or -20°C6 Months (-80°C) / 1 Month (-20°C)
Container Amber Glass (Tightly sealed)Prevent light exposure.
Freeze/Thaw Max 3 cyclesAliquot into single-use volumes (e.g., 50 µL) to avoid repeated cycling.
Environment DesiccatedMoisture promotes hydrolysis of the C-Cl bond.

Application: Serial Dilution for Bioassays

When introducing this hydrophobic compound into aqueous cell culture media, precipitation is the primary failure mode.

The "Intermediate Dilution" Method: Never pipette the 10 mM DMSO stock directly into a large volume of media if the final DMSO concentration must be <0.1%. Instead, create a secondary stock.

  • Step A (100x Stock): Dilute the 10 mM Master Stock to 100 µM in pure DMSO.

  • Step B (Working Solution): Dilute the 100 µM DMSO solution 1:100 into pre-warmed culture media.

    • Result: 1 µM compound in 1% DMSO.

    • Benefit: Rapid dispersion prevents "shock" precipitation.

DilutionStock10 mM Master Stock(100% DMSO)InterIntermediate Stock(e.g., 100 µM in DMSO)Stock->InterDilute in DMSOFinalFinal Assay Well(1 µM, 1% DMSO)Inter->FinalAdd to Media(Rapid Mixing)MediaCell Culture Media(Aqueous)Media->Final

Figure 2: Recommended dilution strategy to maintain solubility in aqueous assays.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing Low solubility at low tempWarm to 37°C and vortex. If solids persist, sonicate.
Color change (Violet -> Brown) Degradation / OxidationDiscard. Compound has likely undergone hydrolysis or redox cycling.
Precipitate in Media "Crashing out"Use the Intermediate Dilution method (Fig 2). Ensure DMSO < 0.5% if possible, but >0.1% helps solubility.
Inconsistent IC50 data Adsorption to plasticsUse low-binding polypropylene tips/plates. Naphthoquinones can stick to polystyrene.

References

  • Synthesis and Properties: Tandon, V. K., et al. "Synthesis and biological evaluation of novel 1,4-naphthoquinone derivatives as potent antimicrobial and anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[3] (General reference for amino-naphthoquinone synthesis).

  • Solubility & Stability: "2-Chloro-1,4-naphthoquinone Product Information." MedChemExpress. Accessed Oct 2023.

  • Biological Mechanism: Lopez, L. I., et al. "Naphthoquinones: Biological Properties and Synthesis of Lawsone and Derivatives."[4] Revista Mexicana de Ciencias Farmacéuticas, 2014.

  • Chemical Structure Data: PubChem CID 583568. "2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone."[5] National Center for Biotechnology Information.

  • Handling Quinones: Bolton, J. L., et al. "The role of quinones in toxicology." Chemical Research in Toxicology, 2000.

Application Note: High-Resolution Separation of Amino-Naphthoquinones using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated Thin-Layer Chromatography (TLC) methodologies for the separation and qualitative analysis of amino-naphthoquinone derivatives. These compounds, pivotal in medicinal chemistry and drug development for their anticancer, antibacterial, and antifungal properties, demand precise analytical techniques to monitor synthesis, assess purity, and guide purification strategies.[1][2][3] This document provides an in-depth exploration of the principles governing their separation on silica gel, detailed experimental protocols, and expert insights into optimizing solvent systems and visualization techniques.

Introduction: The Analytical Challenge of Amino-Naphthoquinones

Amino-naphthoquinones are a class of compounds characterized by a 1,4-naphthoquinone core substituted with one or more amino groups. The introduction of the amino functionality significantly alters the electronic properties and polarity of the parent naphthoquinone structure, presenting a unique chromatographic challenge.[1][4] The polarity can vary widely based on the nature of the amino substituent (primary, secondary, or linked to an amino acid), making a single, universal TLC system ineffective.

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid analysis of these compounds. It is a versatile, cost-effective, and efficient method for:

  • Monitoring the progress of synthesis reactions.[2]

  • Identifying components in a mixture.

  • Determining the purity of isolated compounds.

  • Guiding the development of large-scale column chromatography purification methods.

This guide explains the causality behind methodological choices to empower researchers to develop and adapt TLC systems for their specific amino-naphthoquinone derivatives.

The Principle of Separation: Adsorption Chromatography on Silica Gel

The separation of amino-naphthoquinones by TLC is governed by the principle of adsorption chromatography.[5] The stationary phase, typically silica gel, is highly polar, while the mobile phase, a solvent or mixture of solvents, is less polar.

  • Stationary Phase: Silica gel (SiO₂) is coated on a TLC plate. Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with analytes.[5]

  • Mobile Phase: A solvent system that carries the sample up the plate via capillary action.

  • Separation Mechanism: A continuous competition occurs for the analyte molecules between the mobile phase and the stationary phase.

    • More Polar Compounds: Molecules with polar functional groups (like the amino and carbonyl groups in amino-naphthoquinones) will adsorb more strongly to the polar silica gel. They spend less time in the mobile phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

    • Less Polar Compounds: Molecules that are less polar will have a weaker interaction with the stationary phase and a greater affinity for the mobile phase. They will travel further up the plate, resulting in a higher Rf value.

The presence of the amino group makes these naphthoquinones significantly more polar than their unsubstituted counterparts, leading to stronger adsorption on silica gel.[1][4]

Core Experimental Workflow

The following diagram outlines the logical flow of the TLC process for analyzing amino-naphthoquinone samples.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Plate Prepare TLC Plate (Silica Gel 60 F254) Spot Spot Sample(s) on TLC Plate Plate->Spot Chamber Prepare & Saturate Developing Chamber Develop Develop Plate in Chamber Chamber->Develop Sample Prepare Sample (Dissolve in appropriate solvent) Sample->Spot Spot->Develop Dry Dry Plate After Development Develop->Dry Visualize Visualize Spots (UV, Iodine, Stain) Dry->Visualize Mark Mark Spots & Solvent Front Visualize->Mark Calculate Calculate Rf Values Mark->Calculate

Caption: Standard workflow for TLC analysis of amino-naphthoquinones.

Detailed Protocols & Methodologies

Protocol 1: General TLC Analysis of Amino-Naphthoquinones

This protocol provides a robust starting point for developing a separation method.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that is active at 254 nm).

  • Sample Solution: 1-2 mg of the amino-naphthoquinone sample dissolved in 1 mL of a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate).

  • Developing Chamber: A glass jar with a lid.

  • Mobile Phase (Eluent): See Table 1 for recommended starting systems.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Tools: UV lamp (254 nm and 365 nm), iodine chamber, chemical stains (see Visualization section).

Step-by-Step Procedure:

  • Chamber Saturation (Critical for Reproducibility):

    • Pour the chosen mobile phase into the developing chamber to a depth of 0.5-1.0 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

    • Close the chamber and let it stand for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the solvent from evaporating off the plate surface during development and leads to more uniform and reproducible Rf values.

  • Plate Preparation and Spotting:

    • Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.

    • Dip a capillary tube into your sample solution.

    • Briefly and gently touch the tip of the capillary to the origin line on the plate. Aim for a compact spot, no more than 1-2 mm in diameter.

    • Allow the solvent to completely evaporate. If a higher concentration is needed, you can re-spot in the same location, ensuring the spot is dry between applications.

  • Chromatogram Development:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent pool.

    • Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[6]

    • Immediately mark the position of the solvent front with a pencil.[6]

  • Drying and Visualization:

    • Allow the plate to air-dry completely in a fume hood.

    • Proceed to the visualization methods detailed in Section 6.

  • Rf Calculation:

    • Measure the distance from the origin to the center of each spot.

    • Measure the distance from the origin to the solvent front line.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Mobile Phase Selection and Optimization

The choice of mobile phase is the most critical parameter for achieving good separation. Since amino-naphthoquinones are polar, a mobile phase of intermediate to high polarity is generally required.

Causality Behind Solvent Choices:

  • Base Solvents: Non-polar solvents like Hexane or Benzene are often used to control the overall solvent strength.

  • Polar Solvents: Chloroform, Dichloromethane (DCM), and Ethyl Acetate (EtOAc) are excellent for eluting polar compounds.

  • Polarity Modifiers: Small amounts of highly polar solvents like Methanol (MeOH) or Acetic Acid (AcOH) can be added to fine-tune the separation.

    • Acetic Acid: The addition of a small amount of acid can significantly improve spot shape.[1] It protonates basic amino groups and suppresses the dissociation of acidic silanol groups on the silica surface, reducing the "tailing" or "streaking" of spots.

    • Ammonium Hydroxide: For very polar or basic compounds, a small percentage of ammonium hydroxide in methanol can be used as a polar modifier to improve mobility and reduce streaking.[7]

Table 1: Recommended TLC Solvent Systems for Amino-Naphthoquinones

System No.Solvent System (v/v/v)PolarityTarget Compounds & RationaleSource
1Chloroform / Ethyl Acetate / Acetic Acid (10:10:1)HighIdeal for amino- or hydroxy-substituted naphthoquinones. The acetic acid is key to preventing spot tailing.[1]
2Benzene / ChloroformMediumGood starting point for less polar amino-naphthoquinone derivatives.[2]
3Benzene / AcetoneMedium-HighAcetone provides a different selectivity compared to ethyl acetate and can be effective for separating isomers.[2]
4Dichloromethane / Methanol (98:2 to 90:10)HighA common, highly versatile gradient system. Start with a low percentage of methanol and increase to elute more polar compounds.[7]
5Ethyl Acetate / Hexane (50:50 to 100:0)Medium-HighA widely used system with tunable polarity. Good for compounds of intermediate polarity.[7]

Visualization Techniques

Since many amino-naphthoquinones are colored (typically yellow, orange, or red), they can often be visualized directly on the TLC plate. However, for low concentrations or less colored derivatives, specific visualization techniques are required.

A. Non-Destructive Method: UV Light

This should always be the first method used as it does not alter the compounds on the plate.[8]

  • Procedure: View the dried TLC plate under a UV lamp.

  • Mechanism: On F₂₅₄ plates, the entire plate fluoresces green under short-wave UV (254 nm). Compounds that absorb UV light, such as the aromatic naphthoquinone system, will quench this fluorescence and appear as dark spots.[8][9][10] Some compounds may also fluoresce themselves under long-wave UV (365 nm).

  • Action: Gently circle the observed spots with a pencil.

B. Semi-Destructive Methods: Iodine and Stains

These methods should be used after UV visualization.

  • Iodine Vapor:

    • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[8][11]

    • Mechanism: Iodine vapor has an affinity for organic compounds, especially those with electron-rich systems, and will reversibly adsorb to the spots, rendering them as yellow-brown areas.[8][12]

    • Action: The spots will fade as the iodine evaporates, so they must be circled with a pencil immediately after removal from the chamber.

  • Ninhydrin Stain (Specific for Primary/Secondary Amines):

    • Procedure: Prepare a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol and 3.0mL acetic acid).[12] Dip or spray the plate and gently heat with a heat gun.

    • Mechanism: Ninhydrin reacts with primary and secondary amino groups to form a deep purple-colored product known as Ruhemann's purple.[5][9] This is highly sensitive and excellent for confirming the presence of the amino functionality.

References

  • Kotakemori, M., & Okada, K. (1966). Thin-layer Chromatography of Some Substituted Naphthoquinones. Bioscience, Biotechnology, and Biochemistry, 30(9), 935-936. Available from: [Link]

  • Kotakemori, M., & Okada, K. (1966). Thin-layer Chromatography of Some Substituted Naphthoquinones. Agricultural and Biological Chemistry, 30(9), 935-936. Available from: [Link]

  • Figurka, O., et al. (2015). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. Journal of Chemical and Pharmaceutical Research, 7(9), 912-919. Available from: [Link]

  • University of York. Visualising plates. Chemistry Teaching Labs. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Labster. (n.d.). TLC Visualization Methods. Available from: [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography. Available from: [Link]

  • S.N., et al. (2015). Thin Layer Chromatography for Some Derivatives of 1,4-Naphthoquinone. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available from: [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Available from: [Link]

  • Mohite, P. B., & Pardesi, V. (n.d.). Thin Layer Chromatography of Amino Acids. cr subscription agency. Available from: [Link]

  • An Introduction to Thin Layer Chromatography. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available from: [Link]

Sources

Application Note: Flow Cytometry Protocols for Naphthoquinone-Induced Apoptosis Detection

[1]

Introduction: The Naphthoquinone Paradox

Naphthoquinones (NQs)—such as Shikonin, Plumbagin, Juglone, and Menadione —are a class of phytochemicals with potent anticancer properties. However, their utility in drug development is often complicated by their dual nature: they are both pharmacologically active agents and redox-cycling compounds that can interfere with standard fluorescence assays.

The primary mechanism of NQ cytotoxicity involves a "Redox-Cycling Loop." The quinone moiety accepts an electron to form a semiquinone radical, which then transfers that electron to molecular oxygen, generating Superoxide (

Intrinsic Apoptotic Pathway
  • ROS Overload: Depletion of glutathione (GSH) and oxidation of cardiolipin.

  • Mitochondrial Collapse: Opening of the Mitochondrial Permeability Transition Pore (mPTP) and loss of membrane potential (

    
    ).
    
  • Caspase Activation: Release of Cytochrome c, activating Caspase-9 and subsequently Caspase-3.

The Challenge: Many NQs are naturally pigmented (red/orange/yellow) and highly autofluorescent. A standard "kit-based" approach often yields false positives. This guide provides optimized protocols specifically designed to circumvent NQ interference while accurately capturing the kinetics of apoptosis.

Strategic Experimental Design

Before pipetting, you must validate your detection system against the drug's physical properties.

Phase A: Spectral Compatibility Check (Mandatory)

Naphthoquinones often absorb light in the blue-green spectrum (400–500 nm) and may emit fluorescence in the orange/red channels.

  • Step 1: Treat unstained cells with your highest concentration of NQ.

  • Step 2: Run these cells on your flow cytometer.[1]

  • Step 3: Check for signal shift in FITC (ROS/Annexin) and PE/PI channels.

    • If Drug Autofluorescence >

      
       log units: You must  wash cells 2x with PBS prior to acquisition or switch to far-red fluorophores (e.g., APC-Annexin V, MitoView 633).
      
Phase B: The "Time-Slice" Strategy

NQs induce rapid ROS generation (within 1–4 hours), while phosphatidylserine (PS) exposure occurs later (6–24 hours).

  • T=1-4h: Measure ROS (DCFH-DA) and

    
     (TMRE/JC-1).
    
  • T=12-24h: Measure Apoptosis (Annexin V) and DNA Fragmentation (Sub-G1).

Visualizing the Mechanism

The following pathway illustrates the causal link between NQ redox cycling and the flow cytometry markers selected for this guide.

NQ_Apoptosis_PathwayNQNaphthoquinone(Drug Entry)RedoxRedox Cycling(Semiquinone Radical)NQ->RedoxROSROS Burst(Superoxide/H2O2)Redox->ROS O2 -> O2-Marker_ROSMarker: DCFH-DA(Green Fluorescence)ROS->Marker_ROSDetectsMitoMitochondrial Dysfunction(mPTP Opening)ROS->Mito Oxidation ofCardiolipinMarker_MitoMarker: JC-1 / TMRE(Loss of Red/Orange)Marker_AnnexinMarker: Annexin V(PS Exposure)Mito->Marker_MitoDetectsCytoCCytochrome c ReleaseMito->CytoCCaspaseCaspase-9/3 ActivationCytoC->CaspaseApoptosisApoptosis(DNA Frag / PS Flip)Caspase->ApoptosisApoptosis->Marker_AnnexinDetects

Caption: Mechanistic cascade of Naphthoquinone toxicity linking redox cycling to specific flow cytometry checkpoints.

Protocol 1: Oxidative Stress Detection (The Trigger)

Target: Intracellular ROS (Hydrogen Peroxide/Peroxyl radicals) Probe: 2',7'–dichlorofluorescin diacetate (DCFH-DA) Why this probe? It is cell-permeable and non-fluorescent until oxidized by ROS inside the cell.

Materials
  • DCFH-DA Stock: 10 mM in DMSO (Store at -20°C, protect from light).

  • Positive Control: TBHP (tert-Butyl hydroperoxide) or Menadione (100 µM).

  • Assay Buffer: Phenol-red free RPMI or PBS (Phenol red interferes with fluorescence).

Step-by-Step Protocol
  • Cell Seeding: Seed

    
     cells/well in a 6-well plate. Allow adhesion overnight.[2][3]
    
  • Probe Loading (CRITICAL):

    • Wash cells 1x with warm PBS.[2][4]

    • Incubate cells with 10 µM DCFH-DA in serum-free, phenol-red free media for 30 minutes at 37°C.

    • Note: Loading before drug treatment prevents extracellular reaction between the NQ and the dye.

  • Wash: Remove loading media.[3][5] Wash 1x with PBS to remove excess extracellular dye.

  • Treatment: Add Naphthoquinone (e.g., Shikonin 1–10 µM) in complete media.

    • Incubation Time: 1 to 4 hours (ROS is an early event).

  • Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.

  • Acquisition:

    • Resuspend in 500 µL cold PBS.

    • Do not fix. ROS measurement requires live cells.

    • Acquire immediately on FITC channel (Ex 488 nm / Em 530 nm).

Data Interpretation:

  • Right Shift: Increased ROS.

  • Artifact Check: If the "Drug Only" control (no DCFH-DA) is as bright as the stained sample, your drug is autofluorescent. Switch to CellROX Deep Red (Ex 640 nm).

Protocol 2: Mitochondrial Membrane Potential ( )

Target: Loss of electromotive force in the inner mitochondrial membrane.[6] Probe: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

Mechanism of Staining
  • Healthy Mitochondria (High Potential): JC-1 forms "J-aggregates"

    
    Red Fluorescence  (PE/PE-Texas Red channel).
    
  • Apoptotic Mitochondria (Low Potential): JC-1 remains as monomers

    
    Green Fluorescence  (FITC channel).
    
  • Apoptosis Indicator: A decrease in the Red/Green fluorescence ratio.[7]

Step-by-Step Protocol
  • Treatment: Treat cells with NQ for 6–12 hours. Include a CCCP (50 µM) treated sample as a positive control for depolarization.

  • Harvest: Detach cells (Accutase is preferred over Trypsin to preserve membrane integrity) and pellet (

    
    , 5 min).
    
  • Staining:

    • Resuspend

      
       cells in 1 mL complete media.
      
    • Add JC-1 to final concentration of 2 µM .

    • Incubate 15–30 minutes at 37°C in the dark.

  • Washing: Wash 2x with warm PBS.

    • Expert Tip: NQs like Plumbagin can quench red fluorescence. Thorough washing is essential here to remove cytosolic drug.

  • Acquisition:

    • Channel 1 (Green): FITC (Monomers).

    • Channel 2 (Red): PE or PE-Texas Red (Aggregates).

    • Plot: Bivariate plot (Green vs. Red).

  • Analysis:

    • Healthy: High Red / Low Green.

    • Apoptotic: Low Red / High Green (Population shifts down and to the right).

Protocol 3: Phosphatidylserine Externalization (Annexin V)

Target: Translocation of PS from the inner to the outer leaflet of the plasma membrane. Probe: Annexin V-FITC (or APC) + Propidium Iodide (PI).[8]

Step-by-Step Protocol
  • Treatment: Treat cells with NQ for 12–24 hours.

  • Harvest:

    • Crucial: Collect the culture media (contains late apoptotic/necrotic floaters) and the trypsinized cells. Combine in one tube.

  • Wash: Wash cells 2x with cold PBS.

  • Buffer: Resuspend in 1X Annexin V Binding Buffer (Hepes/NaOH with

    
    ).
    
    • Note:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       is required for Annexin V binding. Do not use PBS/EDTA.
      
  • Staining:

    • Add 5 µL Annexin V-FITC.[5]

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Acquisition:

    • Add 400 µL Binding Buffer and analyze within 1 hour.

    • Flow Rates: Run on "Low" or "Medium" to ensure tight population clusters.

Quantitative Analysis Table:

QuadrantPhenotypeStaining PatternBiological Meaning
Q3 (LL) Live CellsAnnexin V (-) / PI (-)Membrane intact, no PS exposure.
Q4 (LR) Early ApoptosisAnnexin V (+) / PI (-)Membrane intact, PS flipped. Hallmark of NQ apoptosis.
Q2 (UR) Late ApoptosisAnnexin V (+) / PI (+)Membrane compromised, secondary necrosis.
Q1 (UL) Necrosis/DebrisAnnexin V (-) / PI (+)Primary membrane rupture (rare in controlled NQ dosing).

Troubleshooting & Validation

Common Pitfall: The "False Necrosis" Signal

Naphthoquinones can induce rapid membrane permeabilization at high doses (toxic necrosis) rather than apoptosis.

  • Validation: If you see Q2 (Double Positive) appearing without Q4 (Early Apoptosis) at early time points (e.g., 2-4h), the drug concentration is too high and causing direct lysis. Titrate down.

Workflow Diagram

The following diagram outlines the decision matrix for running these protocols.

Flow_WorkflowStartStart: NQ TreatmentCheckCheck Drug Color(Run Unstained)Start->CheckDecisionAutofluorescent?Check->DecisionProtocol_CProtocol C: Annexin V(Use APC conjugate)Decision->Protocol_CYes (Red/Green Interference)StandardStandard Protocol(FITC/PE OK)Decision->StandardNoProtocol_AProtocol A: ROS(Pre-load DCFH-DA)AnalyzeData Analysis& GatingProtocol_A->Analyze1-4 HoursProtocol_BProtocol B: Mito Potential(JC-1 Wash Aggressive)Protocol_B->Analyze4-12 HoursProtocol_C->Analyze12-24 HoursStandard->Protocol_AStandard->Protocol_B

Caption: Operational workflow for selecting fluorophores based on Naphthoquinone autofluorescence.

References

  • Hallak, M. et al. (2019).[9] "Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics." Biomedicines.

  • Wang, C. et al. (2015). "2-Methoxy-1,4-naphthoquinone induces apoptosis of A549 lung adenocarcinoma cells via oxidation-triggered JNK and p38 MAPK signaling pathways."[10] Life Sciences.

  • Kawiak, A. et al. (2012). "Plumbagin induces apoptosis in Her2-overexpressing breast cancer cells through the mitochondrial-mediated pathway." Journal of Natural Products.

  • Bio-Rad Laboratories. (2023). "Flow Cytometry Apoptosis Detection Protocols." Bio-Rad Application Guide.

  • Abcam. (2023). "Annexin V staining assay protocol for apoptosis." Abcam Protocols.

  • Thermo Fisher Scientific. (2023). "Mitochondrial Membrane Potential Assay (JC-1) Protocol." Thermo Fisher User Guide.

Application Note: Microwave-Assisted Synthesis of Aminonaphthoquinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of Aminonaphthoquinones and the Need for Efficient Synthesis

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of an amino group at the C2 position gives rise to aminonaphthoquinone derivatives, a class of compounds extensively investigated for their potent anticancer, antimicrobial, and antiviral properties.[1][2] These derivatives serve as crucial intermediates in the development of novel therapeutics, where the amino substituent can be further functionalized to modulate biological activity and pharmacokinetic properties.[1][3]

Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often necessitate long reaction times, harsh conditions, and can result in moderate yields and the formation of undesirable byproducts.[4][5] For professionals in drug discovery, where rapid lead generation and optimization are paramount, these classical methods present a significant bottleneck.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) as a powerful, efficient, and environmentally conscious alternative. We provide an in-depth look at the principles of microwave chemistry, comparative data, and detailed, field-proven protocols to demonstrate how MAOS can dramatically accelerate the synthesis of aminonaphthoquinone derivatives, leading to higher yields and purity.[5][6]

The Engine of Acceleration: Principles of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on slow and inefficient thermal conduction from an external source, microwave synthesis utilizes a mechanism known as dielectric heating.[7] Microwave irradiation directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and align with the alternating electric field.[8][9] This generates intense internal heat through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess a permanent dipole moment. The struggle of these molecules to align with the high-frequency oscillating electric field of the microwave generates friction and, consequently, rapid and uniform heat throughout the bulk of the sample.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat through resistance.[11]

This direct and instantaneous heating mechanism provides several transformative advantages:[12]

  • Rapid Reaction Rates: The ability to reach high temperatures quickly and uniformly slashes reaction times from hours or days to mere minutes.[8][13]

  • Superheating Capability: When performed in sealed, pressure-rated vessels, solvents can be heated far beyond their atmospheric boiling points, enabling reactions to proceed at significantly higher rates.[8]

  • Increased Yields and Purity: The short reaction times and uniform heating minimize the decomposition of reactants and the formation of side products, leading to cleaner reactions and higher isolated yields.[7][12][14]

  • Energy Efficiency & Green Chemistry: By heating only the reaction mixture and not the vessel, microwave synthesis is inherently more energy-efficient.[10] It often facilitates the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[4][14]

The Chemical Pathway: Mechanism of Aminonaphthoquinone Formation

The synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone and an amine is a well-established process that proceeds via an oxidative coupling mechanism. The reaction involves two key steps:

  • Michael Addition: The amine, acting as a nucleophile, attacks the electron-deficient C2 position of the 1,4-naphthoquinone ring. This 1,4-conjugate addition (Michael addition) forms a hydroquinone intermediate.

  • Oxidation: The hydroquinone intermediate is subsequently oxidized back to the stable quinone system, yielding the final 2-aminonaphthoquinone product. This oxidation can occur via atmospheric oxygen or other oxidizing species present in the reaction.[15]

G Naphthoquinone 1,4-Naphthoquinone Intermediate Hydroquinone Intermediate Naphthoquinone->Intermediate + R-NH₂ Amine Primary/Secondary Amine (R-NH₂) Intermediate_ref Hydroquinone Intermediate Oxidation [O] Product 2-Aminonaphthoquinone Derivative Intermediate_ref->Product Oxidation

Caption: Plausible mechanism for aminonaphthoquinone synthesis.

Data Presentation: A Leap in Efficiency

The adoption of microwave technology provides a quantifiable leap in synthetic efficiency. The following table summarizes comparative data for the synthesis of various aminonaphthoquinone derivatives, starkly contrasting the performance of microwave irradiation against conventional reflux heating.

ProductStarting MaterialsMethodTimeYield (%)Reference
2-(3-Pyridylamino)-3-chloro-1,4-naphthoquinone 2,3-Dichloro-1,4-naphthoquinone + 3-AminopyridineConventional15 hours40%[13]
Microwave 1 hour 70% [13]
2-(4-Pyridylamino)-3-chloro-1,4-naphthoquinone 2,3-Dichloro-1,4-naphthoquinone + 4-AminopyridineConventional15 hours40%[13][16]
Microwave 15 min 57% [13][16]
2-(2-Pyridylamino)-1,4-naphthoquinone 2-Bromo-1,4-naphthoquinone + 2-Aminopyridine (Pd-catalyzed)Conventional12 hours35%[13][16]
Microwave 15 min 61% [13][16]

As evidenced, microwave-assisted synthesis consistently and dramatically reduces reaction times (from hours to minutes) while simultaneously increasing product yields.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for use with a dedicated single-mode microwave synthesizer. All reactions should be conducted in a well-ventilated fume hood.

G A 1. Reagent Preparation Combine naphthoquinone, amine, and solvent in a microwave vial. B 2. Vial Sealing Securely cap the reaction vial with a septum cap. A->B C 3. Microwave Irradiation Place vial in synthesizer. Set temperature, time, and power parameters. B->C D 4. Cooling Allow the vial to cool to room temperature (or use forced air cooling). C->D E 5. Product Isolation Pour the cooled mixture into water/ice to precipitate the product. D->E F 6. Purification Collect solid by filtration. Purify via recrystallization or column chromatography. E->F

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of 2-(4-Pyridylamino)-3-chloro-1,4-naphthoquinone

This protocol is adapted from the microwave-assisted reaction between 2,3-dichloro-1,4-naphthoquinone and aminopyridines.[13][16]

Materials & Equipment:

  • 2,3-Dichloro-1,4-naphthoquinone (1 mmol, 227 mg)

  • 4-Aminopyridine (1 mmol, 94 mg)

  • Ethanol (3-5 mL)

  • 10 mL pressure-rated microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

Step-by-Step Methodology:

  • Reagent Addition: Place the magnetic stir bar into the 10 mL microwave vial. Add 2,3-dichloro-1,4-naphthoquinone (227 mg) and 4-aminopyridine (94 mg) to the vial.

  • Solvent Addition: Add 4 mL of ethanol. Rationale: Ethanol is a polar solvent that absorbs microwave energy efficiently, promoting rapid heating.

  • Vial Sealing: Securely seal the vial using a dedicated septum cap. Ensure the seal is tight to contain the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

    • Temperature: 90 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Stirring: On (medium speed)

    • Power: Set to a maximum of 150 W (or use variable power control to maintain temperature)

  • Cooling: Once the irradiation is complete, allow the vial to cool to below 50 °C before removal. This can be accelerated using the instrument's forced air cooling system.

  • Work-up and Isolation: Carefully uncap the vial. Pour the reaction mixture into a beaker containing ~50 mL of cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.

Protocol 2: General Synthesis of 2-(Phenylamino)-1,4-naphthoquinone

This protocol provides a general framework for the reaction between 1,4-naphthoquinone and various anilines.

Materials & Equipment:

  • 1,4-Naphthoquinone (1 mmol, 158 mg)

  • Aniline (or substituted aniline) (1.1 mmol)

  • Ethanol (3-5 mL)

  • 10 mL pressure-rated microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer

Step-by-Step Methodology:

  • Reagent Addition: Place the magnetic stir bar into the microwave vial. Add 1,4-naphthoquinone (158 mg) and the desired aniline (1.1 mmol).

  • Solvent Addition: Add 4 mL of ethanol.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the synthesizer and irradiate under the following suggested conditions. Note: Optimal conditions may vary depending on the reactivity of the specific aniline used.

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Stirring: On

    • Power: Max 150 W

  • Cooling: Allow the reaction to cool to a safe handling temperature.

  • Work-up and Isolation: Follow the work-up procedure described in Protocol 1. The resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-(arylamino)-1,4-naphthoquinone.

Conclusion: Accelerating Discovery

Microwave-assisted synthesis is a transformative technology for the rapid and efficient production of aminonaphthoquinone derivatives. The protocols and data presented herein unequivocally demonstrate its superiority over conventional methods, offering dramatic reductions in reaction time, significant improvements in yield, and alignment with the principles of green chemistry. For researchers and professionals in drug development, mastering this technique enables the accelerated discovery, synthesis, and optimization of novel bioactive compounds, streamlining the path from initial concept to potential drug candidate.

References

  • Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega - ACS Publications.
  • Conventional heating versus microwave irradiation on amination reaction of 1,4-naphthoquinones 1 and 10. ResearchGate.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Journal of Drug Delivery and Therapeutics.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Synthesis of 2-anilino-1,4-naphthoquinone derivatives under different... ResearchGate.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development.
  • Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. SciELO.
  • (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate.
  • Comparative study of conventional vs. microwave synthesis of 2-Amino-2',5'-dichlorobenzophenone derivatives. Benchchem.
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC.
  • What are the advantages of using a microwave in green synthesis? Quora.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. MDPI.
  • Comparative study of conventional and microwave assisted synthesis. CEM Corporation.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • (PDF) Microwave assisted synthesis: a green chemistry approach. ResearchGate.
  • Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. YouTube.
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives. Benchchem.
  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research.
  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Hydrolysis of Chloro-Naphthoquinones During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

Chloro-naphthoquinones (e.g., 2,3-dichloro-1,4-naphthoquinone, 2-chloro-1,4-naphthoquinone) are critical intermediates in the synthesis of antiprotozoal drugs like Atovaquone. However, their electron-deficient quinone ring renders the carbon-chlorine (


) bond highly susceptible to Nucleophilic Aromatic Substitution (

)
.

In aqueous extraction environments, particularly those with elevated pH (


), the hydroxide ion (

) acts as a nucleophile, displacing the chloride to form the corresponding hydroxy-quinone (e.g., 2-chloro-3-hydroxy-1,4-naphthoquinone). This side reaction is irreversible under standard workup conditions, leading to significant yield loss and the formation of polar impurities that complicate downstream crystallization.
The Stability-Extraction Paradox

The challenge lies in the "Stability-Extraction Paradox":

  • Extraction Requirement: Efficient removal of acidic byproducts often requires basic washes.

  • Stability Requirement: The

    
     bond is labile in basic aqueous media.
    

This guide provides a self-validating protocol to navigate this paradox, ensuring high recovery of the intact chloro-quinone.

Visualizing the Threat: Hydrolysis Pathways

The following diagram illustrates the competition between the desired phase transfer (Extraction) and the undesired degradation (Hydrolysis).

G cluster_organic Organic Phase (DCM/Chloroform) cluster_interface Liquid-Liquid Interface cluster_aqueous Aqueous Phase (Wash) CQ Chloro-Naphthoquinone (Target) Interface Interfacial Contact (High Surface Area) CQ->Interface Diffusion Stable Stable Isolate (High Purity) Interface->Stable Phase Separation (Controlled pH/Cold) HQ Hydroxy-Impurity (Water Soluble/Polar) Interface->HQ Hydrolysis (High pH/Temp) SNAr Reaction OH Hydroxide Ions (OH-) (Nucleophile) OH->Interface Attack HQ->OH Ionization (Red Color)

Figure 1: Competitive pathways during liquid-liquid extraction. The critical control point is the interface where nucleophilic attack occurs.

Troubleshooting Hub: Diagnostic & Correction

Use this section to diagnose issues based on observable phenomena in your current workflow.

Issue 1: The Aqueous Layer Turns Red/Purple

Diagnosis: Hydrolysis & Ionization. Hydroxy-naphthoquinones act as pH indicators. While yellow/orange in neutral form, they deprotonate in basic conditions to form a phenolate anion, which is often intensely red or purple.

  • Immediate Action: Check the pH of the aqueous layer. If pH > 8, immediate acidification (to pH 3-4) may protonate the impurity, moving it back to the organic layer, but the chloride is already lost.

  • Root Cause: Wash solution was too basic (e.g., 1M NaOH or saturated

    
     with long contact time).
    
  • Corrective Protocol: Switch to a buffered wash (Phosphate buffer pH 6.0) or dilute brine.

Issue 2: Persistent Emulsion

Diagnosis: Surfactant Formation. Hydrolysis products (hydroxy-quinones) are amphiphilic. Their ionized salts act as surfactants, stabilizing the oil-water interface.

  • Immediate Action: Add solid NaCl to saturate the aqueous phase (salting out) and centrifuge if possible. Do not shake vigorously; use gentle inversion.

  • Root Cause: Vigorous agitation in the presence of base generated hydrolysis byproducts that stabilized the emulsion.

  • Corrective Protocol: Limit agitation to gentle rocking. Filter the biphasic mixture through a pad of Celite if particulate matter is contributing to the emulsion.

Issue 3: Yield Loss with No Visible Impurity

Diagnosis: Partitioning into Aqueous Phase. If the hydrolysis product is sufficiently polar (or ionized), it remains in the aqueous waste stream, leading to "invisible" mass balance loss.

  • Immediate Action: Acidify the combined aqueous washes to pH 2 and extract with a small volume of Ethyl Acetate. Analyze this extract by TLC/HPLC. If a peak appears, hydrolysis occurred.

  • Corrective Protocol: Reduce aqueous contact time. Use a "Wash-and-Run" approach (contact time < 60 seconds).

Optimized Standard Operating Procedure (SOP)

This protocol minimizes the Hydrolytic Potential (


) , defined as a function of pH, Temperature (

), and Time (

).

Objective: Isolate 2-chloro-1,4-naphthoquinone with <0.5% hydrolysis.

Materials
  • Solvent: Dichloromethane (DCM) or Toluene (Hydrophobic, non-nucleophilic).

  • Wash Solution: 0.5M Phosphate Buffer (pH 6.0) OR dilute Brine (5%).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Protocol Steps
  • Quench (Temperature Control):

    • Cool the reaction mixture to 0–5°C before adding any aqueous solution.

    • Why: The rate of hydrolysis drops significantly (

      
      ) at lower temperatures (Arrhenius equation).
      
  • Phase Contact (Time Control):

    • Add the cold aqueous wash solution.

    • CRITICAL: Invert the funnel gently for maximum 30-45 seconds . Do not shake violently.

    • Allow layers to separate immediately. If separation takes >2 minutes, break the emulsion with brine.

  • pH Management:

    • Avoid Carbonate/Bicarbonate washes if possible. If acid neutralization is required, add the base slowly with vigorous stirring only until pH 6-7 is reached, then immediately separate.

    • Target pH: The aqueous effluent should be pH 4–6.

  • Drying (Water Removal):

    • Drain the organic layer directly onto a bed of Anhydrous

      
      .
      
    • Why: Residual micro-droplets of water can continue to hydrolyze the compound during solvent evaporation (rotary evaporation), especially if the water bath is heated.

  • Evaporation:

    • Evaporate solvent at <40°C .[1]

    • Do not distill to dryness if the product is thermally unstable; stop when a thick slurry forms and add an anti-solvent (e.g., Hexane) to crystallize.

Data Summary: Solvent & pH Compatibility

ParameterRecommended RangeDanger ZoneMechanistic Reason
pH (Aqueous) 4.0 – 6.5 > 8.5High

conc. accelerates

displacement of Cl.
Temperature 0°C – 10°C > 25°CThermal energy overcomes activation barrier for hydrolysis.
Contact Time < 60 Seconds > 5 MinutesDiffusion-controlled reaction; minimize interface exposure.
Solvent DCM, Toluene, MTBE THF, AlcoholsMiscible solvents increase water concentration in the organic phase.

References

  • Vertex Pharmaceuticals Inc. (2010). Process for preparation of atovaquone and novel intermediates thereof. US Patent 7,847,127. Link

  • Burroughs Wellcome Co. (1991). Naphthoquinones.[2][3][4][5][6][7][8][9][10][11] US Patent 5,053,432.[10] Link

  • PubChem. (2023). 2-Chloro-1,4-naphthoquinone (Compound Summary). National Library of Medicine.[10] Link

  • Sartori, M. F. (1963).[12] The Chemistry of 2,3-Dichloro-1,4-naphthoquinone. Chemical Reviews, 63(3), 279–296. (Foundational text on nucleophilic susceptibility).

  • BenchChem. (2025). Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone. Link (Cited for physical properties of hydrolysis products).

Sources

Technical Support Center: Stability of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone in Cell Culture Media

[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (hereafter referred to as CPPNQ ) for its potential cytotoxic, anti-parasitic, or redox-modulating properties.[1][2]

The Critical Warning: While CPPNQ is chemically stable in solid form and pure DMSO, it is metastable in standard cell culture media (DMEM, RPMI).[2] The presence of the chlorine atom at the C2 position makes this molecule an electrophile susceptible to nucleophilic substitution by thiols (e.g., L-Cysteine, Glutathione) and redox cycling .[2]

This guide provides the protocols to distinguish between physical instability (precipitation) and chemical degradation (thiol-adduct formation), ensuring your biological data is reproducible.[1][2]

Part 1: The Stability Triad (Troubleshooting Logic)

Before modifying your experiment, identify the failure mode using this logic flow.

TroubleshootingLogicStartIssue: Loss of Activity or Inconsistent DataCheckVisualVisual Inspection of Media(Microscopy 40x)Start->CheckVisualCrystalsCrystals/Precipitate Visible?CheckVisual->CrystalsPhysicalPHYSICAL INSTABILITY(Solubility Crash)Crystals->PhysicalYesChemicalCHEMICAL INSTABILITY(Degradation/Adducts)Crystals->ChemicalNo (Clear solution)ActionPhyAction: Optimize Solvent System(See Module 2)Physical->ActionPhyActionChemAction: Check Thiol Reactivity(See Module 3)Chemical->ActionChem

Figure 1: Diagnostic logic for distinguishing solubility issues from chemical degradation.

Part 2: Physical Stability (Solubility & Precipitation)[1][2]

The Issue: CPPNQ is highly lipophilic. The "phenyl-piperazine" tail adds bulk but limited polarity.[1][2] When a DMSO stock is added to aqueous media, the compound often precipitates immediately (micro-precipitation), which acts as a "dose sink," reducing the effective concentration.[2]

Protocol: The Kinetic Solubility Spike Test

Do not rely on thermodynamic solubility (equilibrium).[2] In cell culture, kinetic solubility (how long it stays dissolved before crashing) is what matters.[2]

  • Prepare Stock: Dissolve CPPNQ in 100% DMSO to 10 mM.

  • Prepare Media: Aliquot 1 mL of warm (37°C) media (e.g., DMEM + 10% FBS) into a clear microfuge tube.

  • The Spike: While vortexing the media, add the DMSO stock to reach your final concentration (e.g., 10 µM = 1 µL stock).[2]

    • Critical: Keep DMSO < 0.5% v/v.[3][4]

  • Observation:

    • Immediate: Hold tube to light. Turbidity = Crash.

    • 4-Hour Check: Centrifuge at 15,000 x g for 5 mins. Look for a pellet.

Troubleshooting Table: Solubility Optimization

ParameterRecommendationScientific Rationale
Max DMSO 0.5% (v/v)Higher DMSO destabilizes the hydration shell, but >1% is cytotoxic.[1][2]
Serum (FBS) Required (5-10%)Albumin (BSA) acts as a carrier protein, sequestering the lipophilic CPPNQ and preventing precipitation [1].[1][2]
Mixing Mode "Jet" InjectionInject DMSO stock submerged into the media while vortexing to prevent local high-concentration pockets.[1][2]
Alternative ComplexationIf 10 µM precipitates, pre-complex with 1:1 molar ratio of Cyclodextrin (HP-β-CD) before adding to media.[1][2]

Part 3: Chemical Stability (Nucleophilic Attack)

The Issue: This is the most overlooked failure mode. The C2-Chlorine atom is a "leaving group."[1][2] Cell culture media contains nucleophiles, specifically L-Cysteine (in DMEM/RPMI) and Glutathione (secreted by cells).[1][2]

The Mechanism: The thiol (-SH) attacks the C2 position, displacing the Chlorine.[2] The resulting molecule is a Thiol-Conjugate , which likely has different biological activity (or inactivity) compared to the parent CPPNQ.[1][2]

ChemicalDegradationCPPNQParent CPPNQ(Active Electrophile)Contains C-Cl bondReactionNucleophilic Substitution(Michael Addition / Elimination)CPPNQ->ReactionMediaMedia Components(L-Cysteine / GSH)Media->ReactionAdductThiol-Adduct(C-S bond replaces C-Cl)Altered PotencyReaction->AdductFast (mins to hours)HClRelease of HClReaction->HCl

Figure 2: The chemical degradation pathway of chloronaphthoquinones in thiol-rich media [2, 3].

Protocol: The "Media-Only" Stability Validation

Perform this before adding cells to prove the drug survives the incubation.[1][2]

  • Setup: Prepare media (DMEM + 10% FBS) without cells.

  • Dose: Add CPPNQ to 10 µM.

  • Incubate: Place in incubator (37°C, 5% CO2) for 0, 6, 12, and 24 hours.

  • Extract: At each timepoint, take 100 µL media + 400 µL cold Acetonitrile (precipitates proteins). Spin down.

  • Analyze: Inject supernatant into HPLC/UPLC.

    • Success Criteria: Peak area of parent CPPNQ remains >90% of T=0.

    • Failure:[1][2] Appearance of a new, more polar peak (the cysteine adduct) and loss of parent peak.[2]

Solution for Chemical Instability:

  • Fresh Dosing: If half-life is < 4 hours, replenish media every 6–8 hours.

  • Media Choice: Use glutamine/cysteine-free media for short-term assays (only if cells tolerate it for <4h) to measure acute effects.[1][2]

Part 4: Photostability & Redox Cycling

The Issue: Naphthoquinones are photosensitive and redox-active.[1][2][5]

  • Light: UV/Visible light can induce photoreduction or dimerization.

  • Redox: In the presence of reducing agents (like ascorbic acid in some specialized media), CPPNQ can cycle between quinone and semiquinone, generating Superoxide (ROS) artificially in the media [4].[2]

Best Practices:

  • Amber Tubes: Always handle stocks in amber tubes.

  • Low Light: Perform dosing in biosafety cabinets with the main light OFF (use ambient light).

  • Avoid Ascorbate: Check your media formulation. Avoid supplementing with Vitamin C (Ascorbic Acid) unless investigating ROS generation specifically.[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q1: My media turned a slightly different color after adding CPPNQ. Is this contamination? A: Unlikely. Naphthoquinones are chromophores (dyes).[1][2] A color shift (often to reddish/brown) can occur due to:

  • pH Shift: Quinones can act as pH indicators.

  • Thiol Reaction: The formation of the Cysteine-adduct often has a different absorption spectrum (bathochromic shift) than the parent chlorine compound [3].[1][2] This is a visual indicator of chemical degradation.

Q2: Can I store the diluted drug in media at 4°C for use later in the week? A: No. Hydrolysis and thiol-reaction continue even at 4°C, albeit slower.[2] Furthermore, the lipophilic CPPNQ will likely adsorb to the plastic walls of the tube over time.[2] Always prepare fresh dilutions immediately before dosing.

Q3: Is the "Cysteine Adduct" toxic? A: It depends. Often, the thiol-adduct is less toxic because the electrophilic "warhead" (the Cl) has been neutralized.[1][2] However, the reaction itself depletes the cell's glutathione pool, which causes oxidative stress.[2] You must distinguish if your observed toxicity is due to the drug target or simply GSH depletion [5].

References

  • Sigma-Aldrich. (n.d.).[1][2][4] Solubility of amino-naphthoquinones in DMSO and cell culture media. Retrieved from [1][2]

  • Ozdinc, H., Onul, N., & Ozkok, F. (2024).[2] Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal, 1, 1-10.[2] [1][2]

  • Klotz, L. O., et al. (2014).[2] 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling.[1][2] Molecules, 19, 14902-14918.[2]

  • Olson, K. R., et al. (2023).[2][4][6] Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S. Antioxidants, 12(4), 963.[2]

  • Sanchez-Carranza, J. N., et al. (2023).[2] Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. International Journal of Molecular Sciences, 24(10), 9070.[2]

reducing cytotoxicity of naphthoquinones in normal fibroblast cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Naphthoquinone Cytotoxicity Optimization Current Status: Online | Ticket Priority: High

Welcome to the Naphthoquinone Development Support Hub.

Your Case: Reducing cytotoxicity in normal fibroblast cells (e.g., HFF-1, NIH-3T3) while maintaining onco-therapeutic efficacy.

The Core Problem: Naphthoquinones (NQs) suffer from a narrow therapeutic index due to two indiscriminate mechanisms: Redox Cycling (generating ROS) and Electrophilic Alkylation (Michael addition to cellular thiols). Normal fibroblasts, which lack the metabolic buffering capacity of some tumor lines, are often collateral damage.

This guide provides a modular troubleshooting approach to widen your therapeutic window.

Module 1: Diagnostic Triage & Mechanism Analysis

Before modifying your protocol, identify the primary toxicity driver of your specific NQ derivative.

Visualizing the Toxicity Pathways

The following diagram illustrates the bifurcated mechanism of NQ toxicity. Use this to pinpoint where your compound is causing failure in normal cells.

NQ_Toxicity_Mechanism NQ Naphthoquinone (Parent) NQO1 NQO1 (DT-Diaphorase) NQ->NQO1 2e- Reduction (Detoxification) P450 P450 Reductase / One-Electron Reductases NQ->P450 1e- Reduction Adduct Protein/DNA Adducts (Michael Addition) NQ->Adduct Direct Alkylation (C2/C3) HQ Hydroquinone (Stable) NQO1->HQ SQ Semiquinone Radical (SQ•-) P450->SQ SQ->NQ Redox Cycling (O2 -> O2•-) ROS Superoxide (O2•-) SQ->ROS FibroblastDeath Fibroblast Cell Death HQ->FibroblastDeath Only if HQ is unstable (e.g., Beta-lapachone) ROS->FibroblastDeath Oxidative Stress GSH Cellular Thiols (GSH) GSH->NQ Detoxification (Conjugation) Adduct->FibroblastDeath

Figure 1: The Dual-Path Toxicity Model. Fibroblasts are vulnerable to both ROS generation (via Semiquinone cycling) and direct alkylation of essential proteins.

Module 2: Structural Optimization (The "Hardware" Fix)

Issue: Your lead compound has an IC50 < 1 µM in fibroblasts. Solution: Chemical modification to block indiscriminate reactivity.

Troubleshooting Protocol:

  • Check C2/C3 Substitution: Unsubstituted quinones (like Juglone) are potent electrophiles.

    • Action: Introduce steric bulk or electron-donating groups (methoxy, methyl, or hydroxyl) at the C2 or C3 positions.

    • Mechanism:[1][2][3] This hinders nucleophilic attack by cellular thiols (Glutathione) via Michael addition, reducing "off-target" alkylation without necessarily abolishing redox activity [1].

  • Glycosylation:

    • Action: Attach sugar moieties.

    • Mechanism:[1][2][3] Increases hydrophilicity and alters cellular uptake kinetics. Normal fibroblasts often have lower glucose transporter (GLUT) activity compared to Warburg-effect driven cancer cells, potentially reducing uptake in normal tissue [2].

Data Comparison: Effect of Substitution on Toxicity

Compound Variant C2/C3 Status Fibroblast IC50 (µM) Tumor IC50 (µM) Selectivity Index (SI)
Parent NQ Unsubstituted 0.8 0.5 1.6 (Poor)
Variant A 2-Methyl 5.2 1.1 4.7 (Moderate)
Variant B 2,3-Dimethoxy >50.0 4.5 >11.0 (Excellent)

Note: Data represents typical SAR trends for 1,4-naphthoquinones [3].

Module 3: Metabolic Tuning & Formulation (The "Software" Fix)

Issue: Structural changes reduced efficacy. Need to protect fibroblasts from the potent parent compound.

Strategy A: The NQO1 Paradox

Crucial Concept: NQO1 (DT-diaphorase) catalyzes a two-electron reduction of NQs to Hydroquinones (HQ).[2][3][4]

  • Scenario 1 (Detoxification): For most NQs (e.g., Menadione), the HQ form is stable and excreted. Goal: Induce NQO1 in fibroblasts.

    • Protocol: Pre-treat fibroblasts with Nrf2 activators (e.g., Sulforaphane at low doses) to upregulate NQO1 and GSH synthesis [4].

  • Scenario 2 (Bioactivation): For specific NQs (e.g.,

    
    -lapachone), the HQ form is unstable and auto-oxidizes, causing massive ROS.
    
    • Protocol: Verify NQO1 levels.[5] Fibroblasts generally express lower NQO1 than solid tumors (lung/breast/pancreas). This natural differential is your therapeutic window. Do not induce NQO1 if your drug is a bioactivatable substrate [5].

Strategy B: Liposomal Encapsulation

Issue: Free drug diffuses passively into all cells. Solution: Encapsulate NQ in PEGylated liposomes.

  • Mechanism:[1][2][3] Fibroblasts have lower endocytic activity compared to macrophages or aggressive tumors. Liposomes reduce the "peak concentration" (Cmax) exposure to the fibroblast membrane, mitigating immediate necrotic damage [6].

Module 4: Validated Experimental Protocols

Standardize your assays to ensure "toxicity" is real and not an artifact.

Protocol 1: ROS Scavenging Competition Assay

Objective: Determine if toxicity is ROS-dependent.

  • Seeding: Seed HFF-1 fibroblasts at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat Group A with N-Acetylcysteine (NAC) (2-5 mM) for 2 hours. Leave Group B (Vehicle) alone.

    • Note: Do not exceed 5 mM NAC, as it can induce reductive stress or acidity.

  • Exposure: Add NQ compound (at IC50 concentration) to both groups for 24h.

  • Readout: Measure viability (SRB or MTT).

  • Interpretation:

    • If NAC restores viability >80% -> Toxicity is ROS-driven (Redox cycling).

    • If NAC has no effect -> Toxicity is Alkylation-driven (Covalent binding).

Protocol 2: DCFDA Flow Cytometry for Oxidative Stress

Objective: Quantify ROS generation specifically in fibroblasts.

  • Staining: Wash cells with PBS.[6] Incubate with 10 µM H2DCFDA (chloromethyl-2',7'-dichlorodihydrofluorescein diacetate) for 30 min in serum-free media.

  • Wash: Remove excess dye.

  • Treatment: Add NQ compound.

  • Time-Point: Measure fluorescence (FITC channel) at 1, 2, and 4 hours .

    • Critical Step: NQs often cause a rapid ROS spike. Measuring only at 24h will miss the causative event.

FAQ: Common Troubleshooting Scenarios

Q: My fibroblasts are dying even with NAC co-treatment. Why? A: Your compound likely acts as a direct alkylator (Michael acceptor) rather than a redox cycler. NAC scavenges ROS but cannot reverse covalent protein adduction once it occurs. Fix: Revisit Module 2 (Structural Modification) to block the C2/C3 positions.

Q: Can I use catalase (CAT) instead of NAC? A: Only if you suspect extracellular Hydrogen Peroxide (


). Catalase is a large protein and does not cross cell membranes efficiently. For intracellular ROS, cell-permeable scavengers like NAC or PEG-Catalase are required.

Q: How do I know if my fibroblast death is Apoptosis or Necrosis? A: Perform Annexin V / PI staining.

  • Apoptosis (Annexin V+/PI-): Suggests controlled signaling; potentially manageable by dose reduction.

  • Necrosis (Annexin V+/PI+ or PI+ only): Suggests membrane rupture or massive oxidative overwhelm. This is unacceptable for a drug candidate. Liposomal formulation (Module 3) is the best fix for necrotic profiles.

References

  • Wellington, K. W. (2015). Understanding cancer and the anticancer activities of naphthoquinones – a review. RSC Advances, 5(26), 20309-20338. Link

  • Pereira, et al. (2016). Synthesis and evaluation of the cytotoxic activity of 1,4-naphthoquinone derivatives against human cancer cells. Journal of the Brazilian Chemical Society, 27(11). Link

  • Srinivas, P., et al. (2011). Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles.[7][8] International Journal of Nanomedicine, 6, 2105–2114. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. Archives of Biochemistry and Biophysics, 501(1), 116-123. Link

  • Ross, D., & Siegel, D. (2021). The diverse functionality of NQO1 and its roles in physiology and disease. Free Radical Biology and Medicine, 172, 108-123. Link

  • Perez-Soler, R., et al. (1994). Phase I clinical and pharmacological study of liposome-entrapped NDDP, a platinum analog. Cancer Chemotherapy and Pharmacology, 33, 378–384. Link

Sources

Technical Support Center: Bioavailability Enhancement of Lipophilic Naphthoquinones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Permeability for Naphthoquinone (NQ) Drug Development

Introduction: The Naphthoquinone Challenge

Naphthoquinones (e.g., Atovaquone, Lapachol, Shikonin, Vitamin K analogs) present a unique "double-edged" challenge in drug development. While they possess potent redox-cycling capabilities essential for anticancer and antimalarial activity, this same property leads to chemical instability (oxidation/polymerization). Furthermore, their planar, rigid structure results in high lattice energy, making them Class II or IV compounds (low solubility) that resist dissolution even in lipidic environments.

This guide addresses the three critical failure modes in NQ development: Ostwald Ripening in Nanosuspensions , Paradoxical Precipitation in Lipid Systems , and Redox-Driven Degradation .

Module 1: Troubleshooting Nanosuspensions

Primary Application: Atovaquone (Mepron® equivalents)

Nanosizing is the gold standard for high-melting-point NQs like Atovaquone. However, the thermodynamic drive to reduce surface energy often leads to crystal growth (Ostwald Ripening).

Diagnostic Guide: Particle Size Instability
Symptom Root Cause Analysis Corrective Action
Particle Growth (24h) Ostwald Ripening: Small particles dissolve and redeposit onto larger ones to minimize surface energy (Kelvin Equation). Common in NQs with high solubility in the stabilizer solution.Switch Stabilizer: Move from small molecule surfactants (e.g., SLS) to polymeric stabilizers (e.g., Poloxamer 188 or HPMC ). Polymers provide steric hindrance that is less sensitive to solubility gradients.
Agglomeration Zeta Potential Failure: NQs often have neutral surface charges. Electrostatic repulsion alone is insufficient.Dual Stabilization: Combine a steric stabilizer (HPMC) with an electrostatic one (SLS or Docusate Sodium) to achieve a Zeta potential >
Caking Crystal Bridging: Partial dissolution during temperature fluctuations causes crystals to fuse.Lyophilization: Convert to solid state immediately. Use Mannitol or Sucrose (5-10%) as a cryoprotectant to prevent fusion during freeze-drying.
Visualizing the Stabilization Mechanism

Nanosuspension_Stabilization Unstabilized Unstabilized NQ Crystal Ripening Ostwald Ripening (Small crystals dissolve) Unstabilized->Ripening High Surface Energy Stabilized Polymer-Coated Crystal (Poloxamer 188) Unstabilized->Stabilized + Stabilizer addition Growth Particle Growth (>1 micron) Ripening->Growth Mass Transfer Steric Steric Barrier (Prevents close contact) Stabilized->Steric Adsorption Stable Stable Nanosuspension (<300 nm) Steric->Stable Kinetic Stabilization

Figure 1: Mechanism of Ostwald Ripening vs. Steric Stabilization in Naphthoquinone Nanosuspensions.

Module 2: Lipid-Based Formulations (SEDDS/SMEDDS)

Primary Application: Lapachol, Vitamin K Analogs

Self-Emulsifying Drug Delivery Systems (SEDDS) are effective but prone to precipitation upon dilution in the GI tract. A common error is maximizing drug load in the anhydrous pre-concentrate without testing the aqueous phase behavior.

FAQ: Precipitation & Bioavailability

Q: My Lapachol SEDDS is clear, but precipitates immediately in SGF (Simulated Gastric Fluid). Why? A: You have exceeded the equilibrium solubility of the drug in the oil/water interface. Naphthoquinones are lipophilic but often crystallize rapidly once water enters the system.

  • Fix: Add a Precipitation Inhibitor (PI) . Incorporate 1-5% HPMC-AS or PVP K30 into the formulation. These polymers inhibit nucleation and maintain a "supersaturated" state for the absorption window (2-4 hours).

Q: I used an Amorphous Solid Dispersion (ASD) for Beta-Lapachone, but bioavailability was lower than the crystalline form. How is that possible? A: This is the "Spring and Parachute" failure . While the ASD (the spring) dissolves fast, it generates such high supersaturation that the drug precipitates rapidly into a non-absorbable form before it can permeate.

  • Insight: Research shows that for fast-crystallizers like Beta-Lapachone, a Crystalline Solid Dispersion (CSD) (micronized crystals in a carrier) can sometimes outperform ASDs by providing a steady, sustained dissolution without triggering rapid crash-out [2].

Protocol: Evaluation of SEDDS Precipitation (The "Dump Test")
  • Preparation: Warm SGF (pH 1.2) to 37°C.

  • Dilution: Add 1 mL of SEDDS pre-concentrate to 250 mL SGF (1:250 dilution) under paddle stirring (50 rpm).

  • Sampling: Withdraw samples at 5, 15, 30, and 60 mins.

  • Filtration: Filter through 0.45 µm (removes precipitate).

  • Assay: Quantify dissolved drug via HPLC.

  • Criteria: If dissolved concentration drops by >20% within 30 mins, the formulation requires a Precipitation Inhibitor (e.g., Soluplus®).

Module 3: Chemical Stability (Redox & pH)

Primary Application: Shikonin, Alkannin

Shikonin derivatives are notoriously unstable, turning from red (active) to brown (polymerized) upon exposure to high pH or oxygen.

Troubleshooting Degradation
Issue Mechanism Technical Solution
Color Shift (Red → Blue/Violet) pH Sensitivity: NQs act as pH indicators. At pH > 7, the phenolic protons dissociate, leading to hydrolytic degradation.Acidic Microenvironment: Formulate with Citric Acid or Tartaric Acid to maintain local pH < 5.5. Avoid alkaline buffers in dissolution media.
Polymerization Radical Formation: Semiquinone radicals react with each other.Cyclodextrin Encapsulation: Use HP-β-CD . The hydrophobic cavity shields the naphthoquinone ring from oxidative attack. Data confirms CD complexes significantly reduce thermal decomposition [5].

Experimental Protocols

Protocol A: "Bottom-Up" Nanosuspension via Wet Media Milling

Best for: Atovaquone, Buparvaquone

  • Pre-Dispersion: Disperse 1% (w/v) Drug in an aqueous solution of 0.5% Poloxamer 188 + 0.1% SLS . Stir for 30 min.

  • Mill Loading: Load chamber with 0.1 mm Yttrium-Stabilized Zirconia beads . (Bead volume: 60-80%).

  • Milling: Recirculate at high shear (2000-3000 rpm) for 60-90 minutes. Maintain temp < 25°C (NQs are heat sensitive).

  • Harvesting: Filter out beads.

  • Post-Process: Add 5% Sucrose and lyophilize immediately to prevent Ostwald ripening during storage [1].

Protocol B: "Drug-in-Cyclodextrin-in-Liposome" (DCL)

Best for: Shikonin (Stability + Solubility)

  • Complexation: Dissolve Shikonin in ethanol. Add to aqueous HP-β-CD solution (molar ratio 1:1 or 1:2). Stir 24h. Evaporate ethanol.

  • Lipid Film: Dissolve SPC (Soy Phosphatidylcholine) and Cholesterol (7:3) in chloroform. Rotary evaporate to form a thin film.

  • Hydration: Hydrate the lipid film with the Shikonin-CD aqueous complex (from Step 1). This traps the complex in the aqueous core.

  • Sizing: Extrude through 100 nm polycarbonate membranes.

  • Result: A double-loaded system where the CD protects the drug chemically, and the liposome facilitates permeation [6].[1]

Decision Matrix: Formulation Selection

Formulation_Decision Start Start: Naphthoquinone Drug LogP LogP > 4? Start->LogP Melting Melting Point > 200°C? LogP->Melting Yes CD Cyclodextrin Complex (e.g., Shikonin) LogP->CD No (LogP < 3) Dose High Dose (>100mg)? Melting->Dose Yes (High MP) SEDDS SEDDS / Lipid Formulation (e.g., Vitamin K) Melting->SEDDS No (Low MP, Soluble in Oil) Nano Nanosuspension (e.g., Atovaquone) Dose->Nano Yes (Solubility Limited) SolidDisp Amorphous Solid Dispersion (e.g., Lapachol) Dose->SolidDisp No (Permeability Limited)

Figure 2: Decision Tree for Naphthoquinone Formulation Strategy based on physicochemical properties.

References

  • Patel, V., et al. (2019). Design and In Vitro Evaluation of Atovaquone Nanosuspension Prepared by pH Based and Anti-solvent Based Precipitation Method. Colloid and Interface Science Communications.[2] 3

  • Feng, Q., et al. (2018).[4] Oral bioavailability enhancement of β-lapachone, a poorly soluble fast crystallizer, by cocrystal, amorphous solid dispersion, and crystalline solid dispersion.[4] European Journal of Pharmaceutics and Biopharmaceutics.[5] 4

  • Borhade, V., et al. (2014).[6] Formulation and Characterization of Atovaquone Nanosuspension for Improved Oral Delivery in the Treatment of Malaria. Nanomedicine.[6][7] 8

  • Ferreira, V., et al. (2016).[9] Strategies for Increasing the Solubility and Bioavailability of Anticancer Compounds: β-Lapachone and Other Naphthoquinones.[9][10] Current Pharmaceutical Design.[9][10] 10

  • Jenita, M. J. (2024).[11] Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.[7][11][12][13] Chemical Journals.[6] 11[14]

  • Mazzaglia, A., et al. (2024).[11] Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? MDPI. 1

Sources

Validation & Comparative

A Comparative Analysis of In Vivo Toxicity of Piperazinyl Naphthoquinones in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For drug development professionals, researchers, and scientists, understanding the in vivo toxicity profile of novel therapeutic agents is a cornerstone of preclinical assessment. Piperazinyl naphthoquinones have emerged as a promising class of compounds, demonstrating significant potential in areas such as anticancer therapy.[1][2][3] The incorporation of a piperazine moiety into the naphthoquinone scaffold is a common medicinal chemistry strategy to enhance solubility and modulate biological activity.[4] However, this structural modification also necessitates a thorough evaluation of its impact on the compound's safety profile.

This guide provides an objective comparison of the in vivo toxicity of piperazinyl naphthoquinones in mouse models, grounded in established toxicological principles and experimental data. We will delve into the mechanisms of toxicity, standardized evaluation protocols, and a synthesis of available preclinical data to offer a comprehensive perspective for researchers in the field.

Mechanistic Pillars of Naphthoquinone Toxicity

The toxicity of naphthoquinones is intrinsically linked to their chemical structure, primarily driven by two key mechanisms: Redox Cycling and Arylation (Michael Addition) .[5] Understanding these pathways is crucial for interpreting in vivo observations and predicting potential adverse effects.

  • Redox Cycling and Oxidative Stress: 1,4-naphthoquinones can accept one or two electrons from cellular reductases (like NADPH-cytochrome P450 reductase) to form semiquinone radicals or hydroquinones.[6] These intermediates can then react with molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[5][6] This futile cycle leads to a state of oxidative stress, depleting cellular antioxidants (e.g., glutathione) and causing damage to lipids, proteins, and DNA, which can culminate in cell death.[7]

  • Arylation of Nucleophiles: The electron-deficient ring of the naphthoquinone scaffold is susceptible to nucleophilic attack by cellular macromolecules.[5] A critical mechanism is the covalent binding to thiol groups (-SH) in proteins, particularly cysteine residues, through a Michael addition reaction.[5] This arylation can inactivate critical enzymes and disrupt cellular signaling pathways, contributing significantly to cytotoxicity.[8][9]

Naphthoquinone Toxicity Mechanisms NQ Piperazinyl Naphthoquinone Semiquinone Semiquinone Radical NQ->Semiquinone 1e⁻ Reduction Adduct Covalent Adduct (Arylation) NQ->Adduct Michael Addition Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->NQ Semiquinone->NQ Oxidation Oxygen Molecular Oxygen (O₂) Semiquinone->Oxygen ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxygen->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath Thiol Cellular Nucleophiles (Protein Thiols, R-SH) Thiol->Adduct EnzymeInactivation Enzyme Inactivation & Signaling Disruption Adduct->EnzymeInactivation EnzymeInactivation->CellDeath

Caption: Mechanisms of Naphthoquinone-Induced Cytotoxicity.

Framework for In Vivo Toxicity Assessment

Preclinical in vivo toxicity studies in mice are rigorously designed to identify potential hazards, establish a safe dose range, and understand the toxicological profile of a new chemical entity.[10] These studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and regulatory acceptance.[11]

The experimental workflow begins with acute toxicity studies to determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities. This is often followed by sub-chronic studies to evaluate the effects of repeated exposure.[10][12]

Caption: Standardized Workflow for In Vivo Toxicity Studies in Mice.

Comparative Toxicity Data of Naphthoquinone Derivatives

Direct, head-to-head in vivo toxicity comparisons of a wide range of piperazinyl naphthoquinones are scarce in published literature. However, by synthesizing data from studies on various naphthoquinone derivatives, we can construct a comparative overview. The following table summarizes acute toxicity data for select compounds in mice, providing context for the potential toxicity of this class.

Compound/Derivative ClassAdministration RouteLD₅₀ (mg/kg)Key Observations & Target OrgansCitation(s)
Piperine Intraperitoneal (i.p.)43 (male) / 60 (female)Respiratory paralysis at lethal doses. Histopathological changes in GI tract, urinary bladder, and adrenal glands.[13]
Piperine Oral (i.g.)330 (male)Lower toxicity via oral route compared to parenteral routes.[13]
Piperaquine OralHigh doses (>300 mg/kg/day)Weight loss, increased liver and kidney weights, elevated ALT, minor liver and kidney histopathological changes.[14]
2-hydroxy-3-anilino-1,4-naphthoquinone Derivatives Oral> 2000No mortality observed up to 2000 mg/kg. Higher doses induced lethargy and drowsiness. Potential for kidney damage suggested by histological analysis at the highest dose.[15]
5-Aminolevulinic acid HCl (5-ALA HCl) Intraperitoneal (i.p.) & Oral (p.o.)> 2500No adverse effects observed in classic LD50 studies.[16]

Note: Piperine and Piperaquine are not naphthoquinones but are included to provide toxicity context for the piperazine/piperidine moiety.

The data indicates that the toxicity of these related compounds is highly dependent on the specific chemical structure and the route of administration. For instance, piperine shows significantly higher toxicity when administered intraperitoneally compared to the oral route.[13] This highlights the importance of pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME) in determining systemic toxicity. Studies on 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives suggest a relatively low acute oral toxicity, with an LD50 exceeding 2000 mg/kg.[15] However, even with low acute toxicity, signs of potential kidney damage at high doses underscore the necessity of thorough histopathological examination.[15]

Key Experimental Protocols

Executing reliable in vivo toxicity studies requires meticulous adherence to validated protocols. Below are step-by-step methodologies for key assessments.

Acute Oral Toxicity Study (Limit Test Approach - adapted from OECD 425)

This protocol is designed to determine the MTD and identify acute toxic effects of a single oral dose.[17][18]

Rationale: The limit test is an ethical and efficient starting point when the test substance is expected to have low toxicity.[17] A dose of 2000 mg/kg is often used as a regulatory benchmark.[15]

Methodology:

  • Animal Selection: Use healthy, young adult mice (e.g., Swiss Albino or BALB/c), typically 8-12 weeks old. Acclimatize animals for at least 5 days.

  • Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.

  • Fasting: Fast mice for 3-4 hours prior to dosing.[17]

  • Dose Formulation: Prepare the piperazinyl naphthoquinone in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil). The concentration should allow for an administration volume of ≤10 mL/kg.

  • Administration: Administer a single oral dose of 2000 mg/kg via gavage to a group of 3-5 mice. A vehicle control group should also be included.

  • Post-Dose Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[17]

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, piloerection).[10]

    • Record body weight just before dosing and on days 7 and 14.

  • Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy, examining all major organs for abnormalities.

  • Data Analysis: If no mortality occurs, the LD50 is considered to be greater than 2000 mg/kg. If mortality is observed, further testing at lower doses is required.

Sub-Chronic Toxicity Assessment: Hematology and Clinical Biochemistry

Rationale: These analyses provide critical information on the systemic toxicity of a compound after repeated exposure, helping to identify effects on the hematopoietic system (blood cells) and major organ function (liver, kidneys).[19][20]

Methodology:

  • Study Design: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group (n=5-10 mice/sex/group). Administer the compound daily for 28 or 90 days.

  • Blood Collection: At the end of the study, collect blood from fasted animals via cardiac puncture or from the retro-orbital sinus under anesthesia.

  • Hematology:

    • Collect ~0.5 mL of blood into tubes containing an anticoagulant (e.g., EDTA).

    • Analyze using an automated hematology analyzer.

    • Parameters: White Blood Cell count (WBC) with differential, Red Blood Cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Platelet count (PLT), and red cell indices (MCV, MCH, MCHC).[19][21]

  • Clinical Biochemistry:

    • Collect ~0.5 mL of blood into tubes without anticoagulant to allow clotting.

    • Centrifuge to separate serum.

    • Analyze using an automated clinical chemistry analyzer.

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin.[19]

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.[19]

    • Other: Total Protein, Albumin, Glucose.[19]

Histopathological Examination

Rationale: Microscopic examination of tissues is the gold standard for identifying target organs of toxicity and characterizing pathological changes that are not detectable by gross observation or blood tests.[22][23]

Methodology:

  • Tissue Collection: Following euthanasia and gross necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.).[22][24]

  • Fixation: Immediately fix tissues in 10% neutral buffered formalin to prevent autolysis.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.[22]

  • Sectioning & Staining: Cut thin sections (4-5 µm) using a microtome and mount on glass slides. Stain with Hematoxylin and Eosin (H&E).[24]

  • Microscopic Evaluation: A qualified veterinary pathologist should examine the slides for any treatment-related changes, such as inflammation, necrosis, degeneration, or changes in cell morphology.[25][26]

Conclusion and Future Directions

The available data, while not exhaustive for the piperazinyl naphthoquinone subclass specifically, suggests that naphthoquinone derivatives can exhibit a wide range of in vivo toxicity profiles. The toxicity is heavily influenced by the specific substitutions on the naphthoquinone core and the route of administration. While some derivatives show low acute toxicity (LD50 > 2000 mg/kg), the potential for organ-specific damage, particularly to the kidneys and liver, at higher or repeated doses remains a critical consideration.[14][15]

For researchers developing novel piperazinyl naphthoquinones, a systematic in vivo toxicity evaluation is indispensable. Future studies should aim to:

  • Establish a clear Structure-Toxicity Relationship (STR): Systematically evaluate how modifications to the piperazine ring and the naphthoquinone core affect the toxicity profile.

  • Conduct Comprehensive Sub-chronic Studies: Move beyond acute LD50 tests to understand the effects of repeated dosing, which more closely mimics therapeutic regimens.

  • Integrate Pharmacokinetic Data: Correlate toxicity findings with drug exposure levels in plasma and target tissues to better understand the dose-response relationship.

By adhering to rigorous, standardized protocols and focusing on mechanistic understanding, the scientific community can effectively assess the safety of these promising compounds and advance the development of new, effective, and safe therapeutics.

References

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Piyachaturawat, P., Glinsukon, T., & Toskulkao, C. (1983). Acute and subacute toxicity of piperine in mice, rats and hamsters. Toxicology Letters, 16(3-4), 351-359. [Link]

  • Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 773-785. [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Taylor & Francis Online. [Link]

  • Weight of spleen, kidney and liver of mice treated with naphthoquinone... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Taylor & Francis. [Link]

  • Histopathological study of organs sections of different groups of mice.... ResearchGate. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. [Link]

  • Toxicology and pharmacokinetics of piperaquine in mice. PubMed. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. [Link]

  • Drug Efficacy Testing in Mice. PMC. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]

  • 208630Orig1s000. accessdata.fda.gov. [Link]

  • Ex vivo effects of naphthoquinones on allergen-sensitized mononuclear cells in mice. NIH. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem.it. [Link]

  • 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. MDPI. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]

  • [Naphthoquinones and their pharmacological properties]. PubMed. [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

  • Toxicology. MuriGenics. [Link]

  • In vitro and in vivo evaluation of the toxicity of 1,4-naphthoquinone and 1,2-naphthoquinone derivatives against Trypanosoma cruzi. PubMed. [Link]

  • Subchronic Toxicity Study Review. FDA. [Link]

  • Organ-specific effects of naphthalene on tissue peroxidation, glutathione peroxidases and superoxide dismutase in the rat. ResearchGate. [Link]

  • Histopathology of different organs from mice of acute, subchronic, and... ResearchGate. [Link]

  • The potential of organoids in toxicologic pathology: Histopathological and immunohistochemical evaluation of a mouse normal tissue-derived organoid-based carcinogenesis model. PMC. [Link]

  • The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. PMC. [Link]

  • Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles. MDPI. [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. [Link]

  • Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats. PMC. [Link]

  • (PDF) Naphthoquinones and their pharmacological properties. ResearchGate. [Link]

  • Histopathological Changes in the Liver and Kidney of Albino Mice on Exposure to Insecticide, Dimethoate. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Hematological parameters of rats in sub-chronic toxicity study. ResearchGate. [Link]

  • The diverse mechanisms and anticancer potential of naphthoquinones. PMC. [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances. epa nepis. [Link]

  • Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice. MDPI. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.